molecular formula C9H10N2O B101708 Norcotinine CAS No. 17114-40-8

Norcotinine

Numéro de catalogue: B101708
Numéro CAS: 17114-40-8
Poids moléculaire: 162.19 g/mol
Clé InChI: FXFANIORDKRCCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norcotinine is a metabolite of nicotine and cotinine, identified as a pharmacologically active substance in the brain . It is formed as part of the extensive metabolism of nicotine, which primarily involves the liver enzyme cytochrome P450 2A6 (CYP2A6) . As a minor metabolite in the nicotine metabolic pathway, this compound represents a compound of interest for researchers investigating the complete pharmacological profile and disposition of nicotine . While studies have shown that other nicotine metabolites, such as cotinine and nornicotine, have demonstrated procognitive and neuroactive effects, the specific impacts and mechanisms of action of this compound on learning, memory, or other neurological functions remain largely uncharacterized and represent a key area for further scientific inquiry . Research into this compound can provide valuable insights into the complex mechanisms of nicotine's effects and its potential role in the nervous system. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864736
Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17708-87-1, 17114-40-8
Record name (±)-Norcotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17708-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pyridin-3-ylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-Pyridinyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Norcotinine and Nornicotine: Structure, Properties, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and metabolic pathways of norcotinine and its closely related analogue, nornicotine. Due to the potential for confusion between these two nicotine metabolites, this document addresses both compounds to offer a clear and comparative analysis for research and development purposes. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using diagrams.

Introduction: Differentiating this compound and Nornicotine

This compound and nornicotine are both alkaloids derived from the metabolism of nicotine. However, they are distinct chemical entities with different structures and properties.

  • Nornicotine is a direct demethylated metabolite of nicotine, where the methyl group on the pyrrolidine ring is removed.[1][2] It is found in tobacco and is a precursor to the carcinogen N-nitrosonornicotine.[2]

  • This compound is a metabolite of cotinine, which itself is a major metabolite of nicotine.[3][4] Structurally, it is the demethylated form of cotinine, characterized by a lactam group on the pyrrolidine ring.[3]

Understanding the distinction between these two compounds is critical for accurate research into nicotine metabolism and its physiological effects.

Chemical Structure and Identification

The chemical structures of this compound and nornicotine are presented below, highlighting their key differences.

This compound:

  • IUPAC Name: 5-pyridin-3-ylpyrrolidin-2-one[3]

  • Chemical Formula: C₉H₁₀N₂O[3][4]

  • CAS Number: 17708-87-1[3]

Nornicotine:

  • IUPAC Name: 3-[(2S)-pyrrolidin-2-yl]pyridine[1][2]

  • Chemical Formula: C₉H₁₂N₂[1][2]

  • CAS Number: 494-97-3[1][2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and nornicotine for easy comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 162.19 g/mol [3][4]
Physical State Solid[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol and chloroform; low solubility in water.[5]
pKa Not available
LogP Not available
Table 2: Physicochemical Properties of Nornicotine
PropertyValueSource
Molecular Weight 148.21 g/mol [1][2]
Physical State Hygroscopic, somewhat viscous liquid[1]
Melting Point 235 °C[6]
Boiling Point 260 °C[1]
Solubility Miscible in water; very soluble in alcohol, chloroform, ether.[1]
pKa 5.25[1][7]
LogP 0.17[1]

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of chemical compounds.

Mass Spectrometry
  • This compound: Mass spectrometry data is available, aiding in its identification in metabolic studies.

  • Nornicotine: GC-MS data is available for nornicotine, with characteristic peaks that can be used for its quantification.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, isolation, and quantification of these compounds in a laboratory setting.

Synthesis of Nornicotine

A known synthesis of nornicotine involves the demethylation of nicotine. While specific industrial protocols are proprietary, laboratory-scale synthesis often employs reagents such as von Braun reagents or other demethylating agents. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by column chromatography.

Metabolic and Signaling Pathways

The metabolic pathway from nicotine to this compound and nornicotine is a key area of study in pharmacology and toxicology.

Nicotine Metabolism

Nicotine is primarily metabolized in the liver. The following diagram illustrates the major metabolic pathways leading to the formation of nornicotine and this compound.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine Demethylation This compound This compound Cotinine->this compound Demethylation

Metabolic pathway of nicotine to its metabolites.
Signaling Pathways

Nornicotine, like nicotine, is an agonist at nicotinic acetylcholine receptors (nAChRs).[6] Its binding to these receptors can modulate neurotransmitter release and influence various physiological processes. The precise signaling pathways activated by this compound are less well-characterized but are an active area of research.

The following diagram illustrates a simplified workflow for studying the effect of these compounds on a generic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Seeding Seed cells expressing nAChRs Compound_Treatment Treat with this compound or Nornicotine Cell_Seeding->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot Western Blot for phospho-proteins Cell_Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Workflow for signaling pathway analysis.

Conclusion

This guide provides a detailed technical overview of this compound and nornicotine, emphasizing their distinct chemical identities and properties. For researchers in drug development and related fields, a clear understanding of these differences is paramount for advancing our knowledge of nicotine metabolism and its pharmacological consequences. The provided data and diagrams serve as a foundational resource for further investigation into these important alkaloids.

References

The Biosynthesis of Norcotinine in Tobacco Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of norcotinine in tobacco plants (Nicotiana tabacum). This compound, a secondary alkaloid, is primarily formed through the N-demethylation of nicotine. This conversion is of significant interest to the agricultural and health sectors as this compound is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1][2][3] This document details the enzymatic pathways, genetic regulation, and key enzymes involved in this critical metabolic step. Furthermore, it presents quantitative data on enzyme activity, summarizes experimental protocols for the study of this compound biosynthesis, and provides visual representations of the core biochemical pathways and experimental workflows.

Introduction

In most commercial tobacco varieties, nicotine is the predominant alkaloid, constituting 90-95% of the total alkaloid content.[2] this compound, along with anabasine and anatabine, typically accounts for the remaining 5-10%.[2] However, under certain genetic conditions and during leaf senescence and curing, a significant portion of nicotine can be converted to this compound, a process termed "conversion".[2][4] This conversion process is highly undesirable as it elevates the levels of the carcinogenic NNN in tobacco products.[2][3] Understanding the biosynthesis of this compound is, therefore, crucial for developing strategies to minimize its formation and thereby reduce the harmfulness of tobacco products.

The primary mechanism for this compound formation is the enzymatic N-demethylation of nicotine, catalyzed by a family of cytochrome P450 monooxygenases known as nicotine N-demethylases (NNDs).[1][2] This guide will delve into the specifics of these enzymes, their genetic regulation, and the experimental approaches used to characterize them.

The Core Biosynthetic Pathway

The biosynthesis of this compound from nicotine is a single-step enzymatic reaction. The methyl group from the pyrrolidine ring of nicotine is removed, yielding this compound. This reaction is catalyzed by NND enzymes. Subsequently, this compound can be nitrosated to form NNN, a process that occurs primarily during the curing and processing of tobacco leaves.[2][5]

Nicotine Nicotine This compound This compound Nicotine->this compound N-demethylation NNN N'-nitrosonornicotine (NNN) This compound->NNN Nitrosation (during curing) NND Nicotine N-demethylases (CYP82E4, CYP82E5v2, CYP82E10) NND->Nicotine:n NND->this compound:n

Caption: Biosynthetic pathway of this compound and NNN formation from nicotine.

Key Enzymes in this compound Biosynthesis

Research has identified several cytochrome P450 enzymes from the CYP82E subfamily as the primary catalysts for nicotine N-demethylation in Nicotiana tabacum. The most significant of these are CYP82E4, CYP82E5v2, and CYP82E10.[1][6]

  • CYP82E4: This is considered the major NND enzyme in tobacco and is primarily responsible for the high levels of nicotine conversion observed in "converter" plants.[2][7] Its expression is significantly induced during leaf senescence and curing.[8] The gene encoding CYP82E4 is located at an unstable genetic locus, which can lead to variations in its expression and, consequently, in nornicotine levels.[1]

  • CYP82E5v2: This enzyme is considered a minor NND and is expressed in green leaves.[1][9]

  • CYP82E10: This NND is primarily expressed in the roots and also contributes to nornicotine formation to a lesser extent than CYP82E4.[1][8]

  • CYP82E21: Another member of the family, CYP82E21, has been identified as a functional NND but is primarily expressed in the flower ovaries and is thought to have a minimal contribution to the overall nornicotine content in leaves.[7][8]

Quantitative Data on Enzyme Activity

The relative contributions of the major NND enzymes to nornicotine content have been assessed by creating knockout mutants.[1] Furthermore, in vitro studies have revealed differences in their substrate specificity, particularly concerning the enantiomers of nicotine.

EnzymeRelative Contribution to Nornicotine ContentEnantioselectivity ((R)-nicotine vs. (S)-nicotine demethylation rate)
CYP82E4 Major contributor (>90% in converter plants)[6]3-fold faster for (R)-nicotine[6][10][11]
CYP82E5v2 Minor contributor10-fold faster for (R)-nicotine[6][10][11]
CYP82E10 Minor contributor10-fold faster for (R)-nicotine[6][10][11]

Table 1: Quantitative characteristics of the major Nicotine N-demethylase enzymes in Nicotiana tabacum.

Genetic Regulation of this compound Biosynthesis

The conversion of nicotine to nornicotine is a genetically controlled trait. The expression of the key NND genes, particularly CYP82E4, is subject to complex regulation.

  • Genetic Locus: A single dominant genetic locus is known to control the high nornicotine phenotype in converter tobacco plants.[2]

  • DNA Methylation: Recent studies have indicated that DNA methylation plays a crucial role in regulating the expression of CYP82E4.[12] Lower levels of DNA methylation in the CYP82E4 gene are associated with higher expression and a "converter" phenotype.[12] Treatment with DNA methylase inhibitors can induce the conversion of non-converter plants to high-converter ones.[12]

  • Transcriptional Regulation: The expression of nicotine biosynthesis genes is regulated by a cascade of transcription factors, often induced by jasmonate signaling in response to wounding or herbivory.[8][13] While this regulation is primarily associated with nicotine production in the roots, the expression of NNDs in the leaves during senescence suggests a different regulatory mechanism.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of this compound.

Heterologous Expression of NND Enzymes

To characterize the enzymatic activity of NNDs in vitro, they are often expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae).

Protocol:

  • Cloning: The cDNAs of CYP82E4, CYP82E5v2, and CYP82E10 are cloned into a yeast expression vector (e.g., pYeDP60).[10]

  • Transformation: The expression vectors are transformed into a suitable yeast strain (e.g., WAT11), which is engineered to enhance the expression of plant P450 enzymes.[10]

  • Culture and Induction: Yeast cultures are grown in appropriate media and protein expression is induced.

  • Microsome Isolation: Yeast cells are harvested, and microsomal fractions containing the expressed enzymes are isolated through differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.[10]

cluster_0 Gene to Protein cluster_1 Enzyme Assay Clone Clone NND cDNA into yeast expression vector Transform Transform vector into yeast Clone->Transform Culture Culture and induce protein expression Transform->Culture Isolate Isolate microsomal fraction Culture->Isolate Assay Incubate microsomes with nicotine and NADPH Isolate->Assay Quench Quench reaction Extract Extract alkaloids Analyze Analyze by GC-MS or HPLC

Caption: Experimental workflow for NND enzyme expression and activity assay.

In Vitro Nicotine N-demethylase Assay

This assay is used to determine the enzymatic activity and substrate specificity of the expressed NNDs.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the isolated microsomal protein (e.g., 0.5 mg/mL), NADPH (e.g., 2.5 mM) as a cofactor, a suitable buffer (e.g., 25 mM Tris buffer, pH 7.5), and the nicotine substrate.[6] Radioactively labeled nicotine (e.g., [2′-14C]nicotine) can be used for sensitive detection.[6]

  • Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature.

  • Reaction Quenching: The reaction is stopped at specific time points, for example, by adding a strong base.

  • Extraction: The alkaloids (nicotine and newly formed this compound) are extracted from the reaction mixture using an organic solvent (e.g., methylene chloride).

  • Analysis: The extracted alkaloids are then quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][15][16]

Alkaloid Extraction and Analysis from Tobacco Leaves

To determine the in planta levels of nicotine and this compound, alkaloids are extracted from tobacco leaf samples.

Protocol:

  • Sample Preparation: Fresh or cured tobacco leaves are lyophilized and ground into a fine powder.

  • Extraction: A known amount of the powdered sample is extracted with an acidic solution (e.g., 0.05 N HCl) or an organic solvent mixture.[15][17] An internal standard (e.g., D4-nornicotine) is often added for accurate quantification.[14]

  • Purification: The extract is then made alkaline (e.g., with 2N NaOH) and the alkaloids are partitioned into an organic solvent like methyl tert-butyl ether or chloroform.[14][15]

  • Quantification: The final extract is analyzed by GC-MS or HPLC to separate and quantify the different alkaloids.[14][15][16]

Conclusion and Future Directions

The biosynthesis of this compound in tobacco plants is a well-characterized process, with the CYP82E family of enzymes, particularly CYP82E4, playing a pivotal role. The genetic and epigenetic regulation of these enzymes is a key determinant of the nornicotine content in tobacco leaves. The detailed understanding of this pathway and the availability of robust experimental protocols are enabling the development of tobacco varieties with reduced nornicotine levels. Future research will likely focus on the finer details of the transcriptional regulation of NND genes, the environmental factors influencing their expression, and the development of more precise gene-editing techniques to create low-nornicotine tobacco lines. These advancements hold significant promise for public health by reducing the levels of a major carcinogen in tobacco products.

References

The Pharmacology of Norcotinine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcotinine, a minor metabolite of both nicotine and cotinine, represents an understudied component of nicotine's metabolic profile. While its direct pharmacological effects remain largely uncharacterized, its presence in biological systems following nicotine exposure necessitates a thorough understanding of its potential interactions with cellular targets. This technical guide synthesizes the available, albeit limited, information on this compound, frames it within the broader context of nicotinic pharmacology, and provides detailed experimental protocols to facilitate further investigation into its physiological role. A key focus is placed on potential interactions with nicotinic acetylcholine receptors (nAChRs) and downstream signaling cascades, drawing parallels with its more extensively studied parent compounds and related metabolites.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of derivatives. While cotinine is the most predominant and well-researched metabolite, other minor metabolites, including this compound, are also formed.[1] this compound is structurally similar to cotinine but lacks the N-methyl group. Despite its detection in the urine of smokers, there is a significant gap in the scientific literature regarding its specific pharmacological activity.[1] Some studies have suggested that it may be pharmacologically inactive, particularly concerning dopamine release, while its accumulation in the brain following nicotine administration hints at potential neuropharmacological effects.[2] This guide aims to provide a comprehensive overview of what is currently known about this compound and to offer a roadmap for future research.

Metabolism and Pharmacokinetics

This compound is formed through the metabolic pathways of both nicotine and cotinine. It is considered a minor metabolite in the overall disposition of nicotine.

Metabolic Pathways

The formation of this compound can occur via two primary routes:

  • From Nicotine: Nicotine can be demethylated to nornicotine, which is then oxidized to form this compound (demethylcotinine).

  • From Cotinine: Cotinine can undergo N-demethylation to yield this compound.

DOT script for the metabolic pathway of this compound is provided below.

Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Demethylation Cotinine Cotinine Nicotine->Cotinine Oxidation This compound This compound Nornicotine->this compound Oxidation Cotinine->this compound N-demethylation

Metabolic pathway of this compound.

Pharmacological Effects

The direct pharmacological effects of this compound are not well-established. Much of the current understanding is inferred from the known actions of nicotine, cotinine, and nornicotine on nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While direct binding studies for this compound are scarce, it is hypothesized that, like other nicotine metabolites, it may interact with various nAChR subtypes. The affinity and efficacy of this compound at these receptors are critical determinants of its potential physiological effects. Given its structural similarity to cotinine, which is a very weak partial agonist at α4β2 and α6/β2β3 nAChRs, it is plausible that this compound exhibits a similarly low affinity and efficacy.

Potential Downstream Signaling Pathways

Activation of nAChRs by agonists initiates a cascade of intracellular signaling events.[3] Based on the known effects of nicotine, potential signaling pathways that could be modulated by this compound, should it have agonist activity, include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by nicotine through various nAChR subtypes.[3][4]

  • MAPK/ERK Pathway: Nicotine has been shown to activate the MAPK/ERK signaling cascade, which is involved in a range of cellular processes, including gene expression and apoptosis.[5][6]

  • Intracellular Calcium Signaling: nAChR activation leads to an influx of Ca2+, which acts as a second messenger to trigger various cellular responses, including neurotransmitter release.[7][8][9]

A diagram illustrating the potential signaling pathways is provided below.

This compound This compound nAChR nAChR This compound->nAChR Binding (Hypothesized) PI3K PI3K nAChR->PI3K MAPK MAPK/ERK nAChR->MAPK Ca_influx Ca²⁺ Influx nAChR->Ca_influx Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Responses MAPK->Cellular_Responses Ca_influx->Cellular_Responses

Potential signaling pathways of this compound.

Quantitative Data

Due to the limited research focused specifically on this compound, quantitative data regarding its pharmacological activity is largely unavailable. The following table summarizes the known data for nicotine and its major metabolites to provide context.

CompoundnAChR SubtypeBinding Affinity (Ki)Efficacy (EC50)Test System
This compound VariousNot AvailableNot Available-
Nicotineα4β2~1 nM~1 µMRat brain membranes
α7~1600 nM~10-100 µM-
Cotinineα4β2> 200,000 nM> 100 µM (weak partial agonist)Rat brain membranes
α7~50 µM - 1 mMHigh µM to mM range (very weak agonist)Radioligand binding assays
Nornicotineα6-containingNot Available~4 µMXenopus oocytes
α7Not Available~17 µMXenopus oocytes

Experimental Protocols

To facilitate the investigation of this compound's pharmacological effects, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Objective: To quantify the affinity of this compound for a selected nAChR subtype (e.g., α4β2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand (e.g., [³H]epibatidine)

  • This compound standard

  • Unlabeled competitor (e.g., nicotine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound and the unlabeled competitor in binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the unlabeled competitor.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the unlabeled competitor).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A workflow for this experimental protocol is provided below.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Combine membranes, radioligand, and this compound A->D B Prepare cell membranes with nAChRs B->D C Prepare radioligand solution C->D E Incubate to reach equilibrium D->E F Filter to separate bound and free ligand E->F G Wash filters F->G H Add scintillation fluid G->H I Measure radioactivity H->I J Calculate IC50 I->J K Convert to Ki J->K

Radioligand Binding Assay Workflow.
In Vitro Dopamine Release Assay

This protocol assesses the functional effect of this compound on neurotransmitter release.

Objective: To determine if this compound can evoke dopamine release from rat striatal slices, a functional measure of nAChR agonist activity.

Materials:

  • Freshly prepared rat striatal slices

  • [³H]dopamine

  • Superfusion apparatus

  • Krebs-Ringer buffer

  • This compound standard

  • Nicotine (positive control)

  • nAChR antagonist (e.g., mecamylamine)

  • Liquid scintillation counter

Procedure:

  • Preload the striatal slices with [³H]dopamine.

  • Place the slices in the superfusion chambers and perfuse with Krebs-Ringer buffer.

  • Collect baseline fractions of the superfusate.

  • Introduce this compound at various concentrations into the perfusion buffer and collect fractions.

  • Include control experiments with nicotine and co-perfusion with an nAChR antagonist to confirm receptor-mediated effects.

  • At the end of the experiment, lyse the tissue to determine the total remaining radioactivity.

  • Measure the radioactivity in each fraction and the tissue lysate using a liquid scintillation counter.

  • Express the dopamine release as a percentage of the total radioactivity.

Intracellular Calcium Imaging

This protocol visualizes the effect of this compound on intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in cultured cells expressing nAChRs.

Materials:

  • Cultured cells expressing nAChRs (e.g., SH-SY5Y cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence microscope with an imaging system

  • Physiological saline solution

  • This compound standard

  • Ionomycin (positive control for maximum calcium influx)

Procedure:

  • Load the cultured cells with the calcium-sensitive dye.

  • Mount the cells on the stage of the fluorescence microscope.

  • Perfuse the cells with physiological saline solution and establish a baseline fluorescence signal.

  • Apply this compound at various concentrations to the cells.

  • Record the changes in fluorescence intensity over time.

  • At the end of the experiment, apply ionomycin to obtain the maximum fluorescence signal for calibration.

  • Calculate the ratio of fluorescence at two excitation wavelengths to determine the relative change in [Ca²⁺]i.

Conclusion and Future Directions

This compound remains a largely enigmatic metabolite of nicotine. While its low concentration relative to other metabolites may suggest a minor physiological role, its presence in the brain warrants further investigation. The lack of quantitative data on its pharmacological effects represents a significant knowledge gap. Future research should prioritize the systematic characterization of this compound's interaction with the full spectrum of nAChR subtypes using the experimental protocols outlined in this guide. Furthermore, in vivo studies are necessary to determine its pharmacokinetic profile in the brain and its potential contribution to the complex behavioral and physiological effects of nicotine. A comprehensive understanding of all of nicotine's metabolites is essential for developing more effective smoking cessation therapies and for elucidating the complete toxicological profile of tobacco use.

References

Toxicological Profile of Norcotinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcotinine, a primary metabolite of the nicotine metabolite nornicotine and a minor metabolite of cotinine, is a critical molecule in the toxicological assessment of nicotine and tobacco products. While its presence in biological systems following nicotine exposure is well-documented, a comprehensive toxicological profile remains less characterized than that of its parent compounds. This technical guide synthesizes the available toxicological data on this compound, provides detailed experimental protocols for its assessment based on established regulatory guidelines, and visualizes key metabolic and experimental pathways. The current body of evidence suggests that this compound is a harmful substance, with general toxicological properties that are often considered comparable to nicotine. However, a significant lack of specific quantitative data for this compound necessitates a cautious approach to its risk assessment, relying on extrapolation from nicotine and established toxicological principles.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-(pyridin-3-yl)pyrrolidin-2-one
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 17708-87-1
Appearance Solid

Pharmacokinetics and Metabolism

This compound is a known human metabolite of nicotine, primarily formed through the metabolic pathway of nornicotine, which itself is a demethylated metabolite of nicotine. It can also be formed to a lesser extent from the N-demethylation of cotinine, the major metabolite of nicotine. The enzyme cytochrome P450 2A6 (CYP2A6) is involved in the metabolism of cotinine, leading to the formation of this compound in vitro.[1] this compound has been detected in the urine of smokers.[1]

Nicotine Metabolism to this compound Metabolic Pathway of Nicotine to this compound Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Demethylation Cotinine Cotinine Nicotine->Cotinine Oxidation (major pathway) This compound This compound Nornicotine->this compound Oxidation Cotinine->this compound N-demethylation (minor pathway)

Metabolic Pathway of Nicotine to this compound

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data (Analogous to Nicotine)

EndpointSpeciesRouteValueReference
LD50RatOral50 mg/kg
LD50RabbitDermal70.4 mg/kg
LC50RatInhalation0.19 mg/L (4h)

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This protocol is a standardized method to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 ml/100g body weight for aqueous solutions or 0.4 ml/100g for oils.

  • Dosing Procedure: A single animal is dosed at a starting dose level below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 1.5.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the dosed animals.

Repeated Dose Toxicity

There are currently no publicly available repeated-dose toxicity studies specifically for this compound. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established. To assess the potential for toxicity from repeated exposure, a 28-day or 90-day study in rodents would be required.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

  • Test Animals: At least 5 male and 5 female healthy young adult rats per group.

  • Dose Groups: A control group (vehicle only) and at least three dose groups with increasing concentrations of the test substance. The highest dose should induce toxic effects but not mortality.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

    • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Data Analysis: The NOAEL is determined as the highest dose at which no substance-related adverse effects are observed.

Genotoxicity

There is a lack of specific genotoxicity data for this compound in the public domain. However, its precursor, nornicotine, has been shown to induce sister-chromatid exchanges at high concentrations in Chinese hamster ovary cells.[3] Given this and its chemical structure, a full battery of genotoxicity tests would be warranted for a complete toxicological profile.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro assay detects chromosomal damage.

  • Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure: Cells are exposed to the test substance at several concentrations. After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division.

  • Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Carcinogenicity

No carcinogenicity bioassays have been conducted on this compound. However, a significant concern is its potential to be a precursor to the known carcinogen N'-nitrosonornicotine (NNN). Nornicotine can be nitrosated to form NNN, and it is plausible that this compound could undergo a similar conversion.

Experimental Protocol: Carcinogenesis Bioassay in Rodents (Based on NTP Guidelines)

These long-term studies are the gold standard for assessing the carcinogenic potential of a chemical.

  • Test Animals: Typically, groups of 50 male and 50 female rats and mice.

  • Dose Groups: A control group and at least two dose groups. The highest dose (Maximum Tolerated Dose, MTD) is determined from shorter-term toxicity studies and should cause minimal toxicity without significantly shortening the lifespan of the animals.

  • Administration: The test substance is administered for the majority of the animals' lifespan (typically 2 years for rodents) via a relevant route of exposure (e.g., in the diet, drinking water, or by gavage).

  • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if the test substance is carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound. Studies on nicotine have shown adverse effects on fetal development.[4][5] Given the structural similarity, it is prudent to assume that this compound may also pose a risk.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on potential effects on reproduction and development.

  • Test Animals: Groups of male and female rats (at least 10 per sex per group).

  • Dosing: Males are dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.

  • Mating: Animals are paired for mating.

  • Endpoints:

    • Parental Animals: Fertility, gestation length, and maternal behavior are assessed. A detailed examination of reproductive organs is performed at necropsy.

    • Offspring: The number of live and dead pups, pup weight, and general physical condition are recorded.

  • Data Analysis: The data is analyzed to identify any adverse effects on reproduction or development.

Organ System Toxicity

Cardiovascular System

Specific studies on the cardiovascular effects of this compound are lacking. Nicotine is known to have significant cardiovascular effects, including increased heart rate and blood pressure, mediated by the stimulation of the sympathetic nervous system.[6]

Nervous System

This compound is detected in the brain following nicotine administration.[7] However, in vivo studies have suggested that it may be less pharmacologically active than nicotine or nornicotine, as it did not evoke dopamine release from rat striatal slices.[7]

Respiratory System

No specific data on the respiratory toxicity of this compound is available. Nicotine inhalation has been shown to cause lung injury and inflammation in animal models.[8]

Signaling Pathways and Experimental Workflows

Toxicological Assessment Workflow General Toxicological Assessment Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Sub-chronic and Mechanistic Studies cluster_2 Tier 3: Chronic and Specialized Studies Acute Toxicity Acute Toxicity (LD50/LC50) Repeated Dose Toxicity Repeated Dose Toxicity (28-day/90-day, NOAEL) Acute Toxicity->Repeated Dose Toxicity Provides dose-ranging info Genotoxicity (in vitro) Genotoxicity (in vitro) (Ames, Micronucleus) Genotoxicity (in vivo) Genotoxicity (in vivo) (Micronucleus) Genotoxicity (in vitro)->Genotoxicity (in vivo) Confirms in vivo relevance Carcinogenicity Carcinogenicity (2-year bioassay) Repeated Dose Toxicity->Carcinogenicity Determines MTD Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated Dose Toxicity->Reproductive & Developmental Toxicity Informs dose selection

General Toxicological Assessment Workflow

Conclusion and Future Directions

The available toxicological data on this compound is limited, with much of the current understanding extrapolated from its parent compounds, nicotine and nornicotine. The GHS classification indicates that this compound is a harmful substance requiring careful handling. The primary toxicological concern, beyond its acute effects, is its potential as a precursor to the carcinogen NNN.

To provide a comprehensive risk assessment, further research is critically needed in the following areas:

  • Quantitative Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values for this compound.

  • Repeated Dose Toxicity: 28-day and/or 90-day studies to establish a NOAEL.

  • Genotoxicity: A full battery of in vitro and in vivo genotoxicity assays.

  • Carcinogenicity: A long-term carcinogenicity bioassay in rodents.

  • Reproductive and Developmental Toxicity: Comprehensive studies to assess the effects on fertility and embryonic development.

  • Organ-Specific Toxicity: Detailed investigations into the cardiovascular, neurological, and respiratory effects of this compound.

A thorough understanding of the toxicological profile of this compound is essential for accurately evaluating the health risks associated with nicotine-containing products and for the development of safer alternatives.

References

natural occurrence of norcotinine in plant species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Norcotinine in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a pyridine alkaloid, is a demethylated metabolite of nicotine. Its natural occurrence is predominantly documented in plant species belonging to the Nicotiana genus, which includes cultivated tobacco. The concentration of this compound in these plants is highly variable, influenced by genetic factors, environmental conditions, and post-harvest processing. Notably, the conversion of nicotine to nornicotine is a significant area of research due to nornicotine being a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) in cured tobacco products. While nicotine is found in trace amounts in several Solanaceae food crops, the presence and quantity of this compound in these plants are not well-documented in publicly available research. This guide provides a comprehensive overview of the natural occurrence of this compound, quantitative data, detailed experimental protocols for its analysis, and a review of its biosynthesis.

Natural Occurrence and Quantitative Data

This compound is primarily found in members of the Nicotiana genus. Its concentration can range from trace amounts to a significant percentage of the total alkaloid content, particularly in "converter" tobacco varieties where nicotine is enzymatically demethylated to nornicotine during leaf senescence and curing.

This compound Content in Nicotiana Species

The following table summarizes the quantitative data for this compound content in various Nicotiana species and tobacco products. It is important to note that these values can vary significantly based on the specific cultivar, growing conditions, and analytical methods used.

Plant Species / ProductPlant Part / ConditionThis compound Concentration (µg/g dry weight unless otherwise noted)Reference(s)
Nicotiana tabacum (various cultivars)Cured Leaves659 - 986[1]
Nicotiana tabacum (Burley tobacco)Cured Leaves~2220[1]
Nicotiana tabacum (low-converter genotypes)LeavesTypically 2-5% of total alkaloids[2]
Nicotiana tabacum (high-converter genotypes)LeavesCan be >50% of total alkaloids[2]
Nicotiana tomentosiformisUpper Leaves1244.27 ± 47.64[3]
Nicotiana tomentosiformisMiddle Leaves2260.34 ± 94.86[3]
Nicotiana tomentosiformisLower Leaves3342.53 ± 95.38[3]
Nicotiana glaucaLeavesLow nornicotine content reported
Nicotiana rusticaLeavesPredominantly nicotine, traces of nornicotine
Australian Nicotiana species (24 taxa)Fresh LeavesDetected in all taxa
This compound in Other Solanaceae Species

While nicotine has been detected at low levels (ng/g) in various edible Solanaceae plants such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), eggplant (Solanum melongena), and pepper (Capsicum annuum), there is a significant lack of quantitative data specifically for this compound in these food crops. Most studies focus on nicotine due to its toxicological significance. The trace amounts of nicotine found are generally considered to be of negligible health concern. Further research is required to definitively quantify this compound levels in these common food plants.

Biosynthesis of this compound

In Nicotiana species, this compound is primarily synthesized through the N-demethylation of nicotine. This conversion is catalyzed by a specific group of cytochrome P450 enzymes.

Signaling Pathway: Nicotine to this compound Conversion

The enzymatic conversion of nicotine to this compound is a critical step in the metabolic pathway of alkaloids in tobacco. This process is primarily mediated by nicotine N-demethylase enzymes belonging to the CYP82E subfamily of cytochrome P450 monooxygenases.

Nicotine_to_Norcotinine_Pathway Nicotine Nicotine This compound This compound Nicotine->this compound N-demethylation Formaldehyde Formaldehyde Nicotine->Formaldehyde byproduct CYP82E4 Nicotine N-demethylase (CYP82E4) CYP82E4->Nicotine NADP NADP+ CYP82E4->NADP H2O H2O CYP82E4->H2O NADPH NADPH + H+ NADPH->CYP82E4 e- O2 O2 O2->CYP82E4 Phytochemical_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analytical Quantification Harvest Plant Material Harvesting Dry Drying (e.g., Freeze-drying or Oven) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Extraction Alkaloid Extraction (e.g., Acid-Base Extraction) Grind->Extraction Purify Solid Phase Extraction (SPE) Clean-up Extraction->Purify Concentrate Solvent Evaporation & Reconstitution Purify->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Derivatization (optional) LCMS LC-MS/MS Analysis Concentrate->LCMS

References

A Technical Guide to the Historical Discovery and Isolation of Norcotinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of norcotinine, also known as desmethylcotinine. It details the seminal studies that first identified this compound as a metabolite of nicotine and nornicotine, outlines the experimental protocols used for its isolation and characterization, and presents relevant metabolic pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Emergence of a Nicotine Metabolite

The study of nicotine metabolism has been a critical area of research for understanding the pharmacology and toxicology of tobacco use. While cotinine was identified early on as the major metabolite of nicotine, the broader metabolic pathways, including minor metabolites, required more intricate investigation. This compound emerged from this research as a significant, albeit minor, metabolite.

The historical context of this compound's discovery is rooted in the broader investigation of nicotine's fate in the mammalian body. Early research focused on the primary alkaloids in tobacco, nicotine and nornicotine, and their metabolic transformations.[1] The demethylation of nicotine to nornicotine was a key area of investigation, and subsequent research demonstrated that nornicotine itself is further metabolized.[1] It was within this framework that this compound was first identified as a urinary metabolite of nornicotine, providing a more complete picture of the metabolic cascade originating from nicotine.[2][3]

The Metabolic Pathway of this compound Formation

This compound is formed through the metabolic transformation of its precursors, nornicotine and cotinine. The primary enzyme responsible for many of these transformations is the cytochrome P450 2A6 (CYP2A6).[4][5]

  • From Nornicotine: The most direct pathway to this compound is the oxidation of nornicotine.[1][2] This process is analogous to the conversion of nicotine to cotinine.

  • From Cotinine: this compound can also be formed from the N-demethylation of cotinine.[4] While cotinine's major metabolic fate is 3'-hydroxylation, its conversion to this compound represents a minor but important pathway.[6]

The following diagram illustrates the key metabolic relationships leading to the formation of this compound.

Metabolic Pathway of this compound Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation Cotinine Cotinine Nicotine->Cotinine 5'-oxidation (major) This compound This compound Nornicotine->this compound Oxidation Cotinine->this compound N-demethylation (minor)

Fig. 1: Metabolic formation of this compound from nicotine precursors.

Historical Isolation and Identification: Key Experimental Protocols

The initial isolation and identification of this compound from biological samples were significant achievements, relying on classic biochemical techniques such as solvent extraction and paper chromatography. The work of Wada, Bowman, Turnbull, and McKennis in the early 1960s provides a clear example of these methodologies.[2][3]

The protocol generally involved the extraction of the metabolite from the urine of subjects administered nornicotine, followed by chromatographic separation and identification.[2][3]

Isolation Workflow cluster_extraction Extraction cluster_purification Purification & Separation cluster_identification Identification UrineSample Urine Sample Collection Alkalinization Alkalinization (e.g., with NaOH) UrineSample->Alkalinization SolventExtraction Solvent Extraction (e.g., Chloroform) Alkalinization->SolventExtraction Evaporation Evaporation of Solvent SolventExtraction->Evaporation Residue Residue Dissolved in Acid Evaporation->Residue Chromatography Paper Chromatography Residue->Chromatography Spraying Spray with Reagent (e.g., Koenig) Chromatography->Spraying Visualization Color Development Spraying->Visualization Comparison Compare Rf with Standard Visualization->Comparison

Fig. 2: General experimental workflow for this compound isolation.

A. Sample Preparation and Extraction:

  • Source: Urine collected from subjects administered nornicotine.[2]

  • Alkalinization: The urine sample is made strongly alkaline.

  • Solvent Extraction: The alkalinized urine is extracted multiple times with an organic solvent such as chloroform to partition the alkaloids into the organic phase.[7]

  • Acid Extraction: The combined chloroform extracts are then extracted with a dilute acid (e.g., 0.1 N HCl).[1] This transfers the protonated alkaloids into the aqueous phase, separating them from neutral and acidic impurities.

  • Concentration: The final acidic aqueous phase is concentrated under reduced pressure to prepare it for analysis.[1]

B. Chromatographic Separation: Paper chromatography was the primary method used for the separation of nicotine metabolites in these early studies.[1]

  • Stationary Phase: Whatman No. 1 filter paper.

  • Mobile Phase (Solvent Systems): Different solvent systems were employed to achieve separation. The choice of system depended on the specific metabolites being resolved.

C. Visualization and Identification: Specific spray reagents were used to visualize the separated compounds on the chromatogram.[1]

  • Koenig Reaction: The chromatogram is sprayed with a solution of p-aminobenzoic acid and then exposed to cyanogen bromide vapors. This reaction is characteristic for pyridine derivatives, producing colored zones.[1]

  • Isatin Reagent: A solution of isatin in ethanol and acetic acid was used to differentiate nornicotine from other metabolites based on color development.[1]

  • Identification: The identification of this compound was confirmed by comparing its migration distance (Rf value) and color reaction to that of a synthesized this compound standard.[1]

Quantitative Data and Characterization

While detailed quantitative data from the earliest discovery papers are sparse in modern databases, the characterization relied on comparative techniques. The tables below summarize the key parameters used in the historical protocols.

Table 1: Chromatographic Systems for Alkaloid Separation

ParameterDescriptionReference
Technique Descending Paper Chromatography[1]
Support Whatman No. 1 Paper[1]
Solvent System 1 n-butanol : acetic acid : water (4:1:5)[1]
Solvent System 2 sec-butanol : formic acid : water (75:15:10)[1]

Table 2: Reagents for Visualization and Identification

ReagentPreparationPositive ReactionPurposeReference
Koenig Reagent 2% alcoholic p-aminobenzoic acid, followed by exposure to cyanogen bromide vapor.Blue colorDetection of pyridine derivatives.[1]
Isatin Reagent 200 mg isatin in 98 ml ethanol and 2 ml glacial acetic acid.Differentiated colorsDifferentiation of nornicotine from other metabolites.[1]

Synthesis of this compound for Reference Standards

The unambiguous identification of a metabolite requires comparison with an authentic, synthesized standard. The synthesis of nornicotine and its derivatives was a parallel area of research that supported metabolic studies. One of the early synthetic routes to nornicotine involved the reduction of desmethylcotinine (this compound) with lithium aluminum hydride.[8] Conversely, the synthesis of this compound itself was achieved to serve as a reference standard for the metabolic studies.[8][9]

A general synthetic approach involves the reduction of γ-(3-pyridyl)-γ-oximinobutyric acid with zinc dust, which yields a mixture containing desmethylcotinine (this compound).[8] This synthetic material was crucial for confirming the identity of the metabolite isolated from biological samples.

Conclusion

The historical discovery and isolation of this compound were pivotal steps in understanding the complex metabolism of nicotine. The work of researchers like McKennis, Turnbull, and Wada, using the analytical tools of their time, laid the foundation for our current knowledge.[1][2][9] Their meticulous application of extraction, chromatography, and chemical identification techniques successfully characterized this metabolite. Today, with advanced analytical methods like LC-MS/MS, the quantification of this compound and other minor metabolites in various biological matrices has become routine, aiding in toxicological studies, clinical diagnostics, and the development of smoking cessation therapies.[10][11][12] This guide has provided a technical overview of the foundational experiments that first brought this compound to the attention of the scientific community.

References

An In-depth Technical Guide to Norcotinine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a significant metabolite of nicotine and its precursor, nornicotine. As a key intermediate in nicotine metabolism, understanding its degradation is crucial for toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known degradation pathways of this compound in both mammalian and microbial systems. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic routes.

Mammalian Degradation of this compound

In humans, this compound is primarily formed from the demethylation of cotinine, a reaction catalyzed by the cytochrome P450 enzyme CYP2A6.[1] this compound can also be formed from the oxidation of nornicotine.[2] Once formed, this compound undergoes further metabolism through several pathways.

Hydroxylation Pathways

Hydroxylation is a major route for this compound degradation, leading to the formation of hydroxylated derivatives that are more readily excreted.

  • 3'-Hydroxylation: this compound can be hydroxylated at the 3' position of the pyrrolidine ring to form trans-3'-hydroxythis compound. This metabolite has been identified and quantified in the urine of smokers and individuals using nicotine patches, suggesting it is a significant product of this compound metabolism in humans.[3][4]

  • 5'-Hydroxylation: Another potential hydroxylation pathway involves the formation of 5'-hydroxythis compound. This compound exists in equilibrium with 4-oxo-4-(3-pyridyl)-butanamide.[2] While this pathway has been demonstrated in rat liver microsomes, its significance in humans is still under investigation, though the presence of small amounts of 4-oxo-4-(3-pyridyl)-butanamide in the urine of smokers suggests it may occur.[2]

Formation from N-(hydroxymethyl)this compound

In vitro studies have shown that the major product of CYP2A6-catalyzed cotinine metabolism is N-(hydroxymethyl)this compound.[1][5] This unstable intermediate can then decompose to this compound.[6]

Signaling Pathway for Mammalian this compound Degradation

Mammalian_Norcotinine_Degradation Cotinine Cotinine This compound This compound Cotinine->this compound CYP2A6 (N-demethylation) N-(hydroxymethyl)this compound N-(hydroxymethyl)this compound Cotinine->N-(hydroxymethyl)this compound CYP2A6 Nornicotine Nornicotine Nornicotine->this compound Oxidation trans-3'-hydroxythis compound trans-3'-hydroxythis compound This compound->trans-3'-hydroxythis compound 3'-hydroxylation 4-oxo-4-(3-pyridyl)-butanamide 4-oxo-4-(3-pyridyl)-butanamide This compound->4-oxo-4-(3-pyridyl)-butanamide Oxidation 5'-hydroxythis compound 5'-hydroxythis compound 4-oxo-4-(3-pyridyl)-butanamide->5'-hydroxythis compound Equilibrium 5'-hydroxythis compound->4-oxo-4-(3-pyridyl)-butanamide Equilibrium N-(hydroxymethyl)this compound->this compound Decomposition Microbial_Norcotinine_Degradation This compound This compound 6-hydroxy-norcotinine 6-hydroxy-norcotinine This compound->6-hydroxy-norcotinine Hydroxylation 6-hydroxy-cotinine-N-oxide analog 6-hydroxy-cotinine-N-oxide analog 6-hydroxy-norcotinine->6-hydroxy-cotinine-N-oxide analog Oxidation Ring-opened products Ring-opened products 6-hydroxy-cotinine-N-oxide analog->Ring-opened products Ring Fission Urinary_Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Collection Add_IS Addition of Deuterium-Labeled Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis β-glucuronidase Treatment (to cleave glucuronides) Add_IS->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) for cleanup and concentration Enzymatic_Hydrolysis->SPE Elution Elution of Analytes SPE->Elution LC_Separation Liquid Chromatography (LC) Separation Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Microbial_Degradation_Workflow cluster_culturing Microbial Culturing cluster_analysis Analysis of Intermediates Isolate_Bacteria Isolate Microorganism (e.g., from tobacco-rich soil) Culture Culture in Minimal Salt Medium with This compound as Sole Carbon/Nitrogen Source Isolate_Bacteria->Culture Incubation Incubate under Optimal Conditions (e.g., 30°C, pH 7.0) Culture->Incubation Sampling Collect Culture Supernatant at Different Time Points Incubation->Sampling Analysis Analyze for this compound Depletion and Intermediate Formation (UV-Vis, LC-MS) Sampling->Analysis

References

Navigating the Solubility Landscape of Norcotinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcotinine, a primary metabolite of nicotine and a key biomarker in tobacco exposure studies, presents a unique set of physicochemical properties that are critical for its analytical determination, toxicological assessment, and potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in various solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and contextualizes it with data from structurally similar compounds. Furthermore, it outlines a standardized experimental protocol for the systematic determination of this compound solubility and visually represents the established metabolic pathway from nicotine to this compound. This document aims to serve as a foundational resource for researchers, facilitating further investigation into the properties and applications of this significant nicotine metabolite.

Introduction

This compound is a derivative of nicotine, formed in the body through the metabolic conversion of cotinine. Its presence and concentration in biological fluids are widely used as reliable indicators of tobacco use and exposure to environmental tobacco smoke. Understanding the solubility of this compound is paramount for a variety of scientific endeavors, including the development of accurate analytical methods for its quantification, the design of in vitro toxicological studies, and the exploration of its potential as a therapeutic agent. This guide addresses the current knowledge gap regarding the solubility of this compound by consolidating available data and providing practical methodologies for its determination.

Physicochemical Properties of this compound

This compound is a solid substance at room temperature.[1] It is a polar molecule, a characteristic that influences its solubility in different media. While comprehensive quantitative data is limited, qualitative descriptions provide a general understanding of its solubility profile.

Solubility of this compound: A Qualitative and Comparative Overview

Direct and specific quantitative solubility data for this compound remains largely unpublished in peer-reviewed literature. However, existing sources provide a qualitative understanding of its behavior in various solvents.

Qualitative Solubility Data:

  • Water: this compound is described as having a relatively low solubility in water.[2] One source indicates its solubility in water with a simple "Yes," without providing quantitative figures.

  • Organic Solvents: It is generally considered to be soluble in organic solvents.[2]

    • Ethanol and Chloroform: this compound is soluble in these solvents.[2]

    • Methanol, Chloroform, and Ethyl Acetate: It is described as "slightly" soluble in these solvents.[3]

    • Dichloromethane (CH2Cl2): Extraction studies suggest that dichloromethane is an effective solvent for this compound.

Comparative Solubility Data for Related Compounds:

To provide a broader context, the following table summarizes the solubility of nicotine, nornicotine, and cotinine, compounds that are structurally related to this compound. This information can offer insights into the expected solubility trends for this compound.

CompoundSolventTemperature (°C)Solubility
Nornicotine WaterNot SpecifiedMiscible
AlcoholNot SpecifiedVery Soluble
ChloroformNot SpecifiedVery Soluble
EtherNot SpecifiedVery Soluble
Cotinine EthanolNot Specified~30 mg/mL
DMSONot Specified~30 mg/mL
Dimethyl formamideNot Specified~30 mg/mL
PBS (pH 7.2)Not Specified~10 mg/mL
Nicotine EthanolNot Specified~50 mg/mL
DMFNot Specified~50 mg/mL
DMSONot Specified~30 mg/mL
PBS (pH 7.2)Not Specified~1 mg/mL

Note: The data for related compounds is sourced from various product information sheets and databases and should be considered as approximate values.

Experimental Protocol for Determining this compound Solubility

The absence of standardized, published protocols for this compound solubility determination necessitates the adoption of a robust and reproducible general method. The following protocol, based on the shake-flask method, is recommended for its simplicity and reliability.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to Solvent B Seal Container A->B C Agitate at Constant Temperature B->C D Monitor Concentration until Equilibrium C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Quantification G->H I Calculate Solubility H->I

Figure 1: Experimental workflow for determining the solubility of this compound.

Metabolic Pathway of this compound

While specific signaling pathways directly activated by this compound are not well-documented, its position within the metabolic cascade of nicotine is clearly established. Nicotine is primarily metabolized to cotinine, which is then further metabolized to several compounds, including this compound. Understanding this pathway is crucial for interpreting biomarker data and for studies on nicotine metabolism.

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 This compound This compound Cotinine->this compound CYP2A6 Other_Metabolites Other Metabolites Cotinine->Other_Metabolites

Figure 2: Simplified metabolic pathway from nicotine to this compound.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that is currently under-documented in scientific literature. This guide has synthesized the available qualitative information and provided a framework for its systematic experimental determination. The lack of quantitative data presents a clear opportunity for future research. A comprehensive study mapping the solubility of this compound in a wide range of aqueous and organic solvents at various temperatures would be of immense value to the scientific community. Furthermore, elucidation of the direct biological signaling pathways of this compound, beyond its role as a nicotine metabolite, could unveil novel pharmacological activities and toxicological profiles. Such research is essential for advancing our understanding of this important biomarker and its broader implications in human health.

References

The In Vivo Metabolic Fate of Norcotinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a minor metabolite of nicotine, the primary psychoactive alkaloid in tobacco. While not as abundant as other metabolites like cotinine or 3'-hydroxycotinine, understanding the in vivo metabolic fate of this compound is crucial for a comprehensive picture of nicotine's biotransformation and for the development of biomarkers for tobacco exposure and nicotine metabolism. This technical guide provides a detailed overview of the metabolic pathways leading to this compound formation, its subsequent metabolism, and its excretion, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Pathways of this compound Formation

This compound can be formed in vivo through two primary pathways: the N-demethylation of cotinine and the oxidation of nornicotine. The cytochrome P450 enzyme CYP2A6 is a key catalyst in these transformations.

Formation from Cotinine

The primary route for this compound formation is the N-demethylation of cotinine, a major metabolite of nicotine. This reaction is catalyzed by the hepatic enzyme CYP2A6.[1] In vitro studies have shown that this compound is a major product of CYP2A6-catalyzed cotinine metabolism.[1] However, in vivo, this compound is considered a minor metabolite, suggesting that other metabolic pathways of cotinine are more dominant.[2]

Interestingly, a previously unknown human metabolite of cotinine, N-(hydroxymethyl)this compound, has been identified as the major product of CYP2A6-catalyzed cotinine metabolism in vitro.[2] It is hypothesized that N-(hydroxymethyl)this compound is an intermediate that can then be converted to this compound.

Formation from Nornicotine

This compound can also be formed from the oxidation of nornicotine.[1][3] Nornicotine itself is a metabolite of nicotine, formed via N-demethylation, a reaction also catalyzed by CYP2A6 and to a lesser extent, CYP2B6.[4] Nornicotine is also naturally present in tobacco.[1][5] Studies in dogs and rabbits have demonstrated the conversion of administered nornicotine to this compound, which is then excreted in the urine.[1][6]

The following diagram illustrates the key metabolic pathways involved in the formation of this compound.

Norcotinine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6, CYP2B6 NHCOT N-(hydroxymethyl)this compound Cotinine->NHCOT CYP2A6 This compound This compound Nornicotine->this compound Oxidation Excretion Urinary Excretion This compound->Excretion NHCOT->this compound Spontaneous?

Metabolic pathways leading to this compound formation.

Quantitative Data on this compound Metabolism and Excretion

This compound is consistently found in the urine of smokers, but it constitutes a small fraction of the total nicotine dose excreted.[2] The following tables summarize the available quantitative data on this compound levels and its contribution to the overall nicotine metabolite profile.

Table 1: this compound as a Percentage of Nicotine Dose in Smokers

Study PopulationPercentage of Nicotine Dose Excreted as this compoundReference
Smokers<5%[2]
Smokers0.5 - 2%

Table 2: Urinary Concentrations of this compound in Different Populations

PopulationMean Urinary this compound Concentration (ng/mL)Reference
Smokers3.6 (in a specific specimen)
SmokersNot specified, but detected[7]
Non-smokersNot detected

Table 3: In Vitro Metabolism of Cotinine by CYP Enzymes

EnzymeMajor MetaboliteMinor MetabolitesReference
CYP2A6N-(hydroxymethyl)this compound5'-Hydroxycotinine, trans-3'-hydroxycotinine[2]
CYP2A135'-HydroxycotinineN-(hydroxymethyl)this compound, trans-3'-hydroxycotinine[2]

Experimental Protocols for this compound Analysis

The quantification of this compound in biological fluids, primarily urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for measuring the low concentrations of this compound.

General Protocol for Urinary this compound Quantification by LC-MS/MS

The following is a generalized protocol based on common methodologies described in the literature.[8][9][10][11]

1. Sample Preparation:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to a urine aliquot. This is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.
  • Enzymatic Hydrolysis (Optional): To measure total this compound (free and glucuronidated), the urine sample can be treated with β-glucuronidase to cleave the glucuronide conjugates.
  • Extraction:
  • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., mixed-mode cation exchange) to isolate the analytes of interest from the urine matrix. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.[10]
  • Liquid-Liquid Extraction (LLE): The sample is mixed with an organic solvent (e.g., a mixture of methylene chloride and diethyl ether) to extract the analytes. The organic layer is then separated and evaporated.[9]
  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reversed-phase or HILIC column is used to separate this compound from other nicotine metabolites and endogenous urine components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity.

3. Data Analysis:

  • A calibration curve is generated by analyzing standards of known this compound concentrations.
  • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram provides a visual representation of a typical experimental workflow for this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample IS Add Internal Standard Urine->IS Extraction Solid-Phase or Liquid-Liquid Extraction IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant Cal Calibration Curve Construction Cal->Quant

A typical experimental workflow for this compound analysis.

Conclusion

The in vivo metabolic fate of this compound is a complex process involving multiple pathways and enzymes, with CYP2A6 playing a central role. Although a minor metabolite, its consistent presence in the urine of tobacco users makes it a relevant biomarker for nicotine metabolism. The advancements in analytical techniques, particularly LC-MS/MS, have enabled the accurate quantification of this compound, contributing to a more detailed understanding of nicotine's biotransformation. Further research is warranted to fully elucidate the factors influencing this compound formation and its potential physiological effects. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development.

References

Methodological & Application

Application Note: Quantification of Norcotinine in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norcotinine is a metabolite of nicotine and a valuable biomarker for assessing tobacco exposure.[1] Its quantification in urine provides insights into nicotine metabolism and can be used in smoking cessation programs and clinical research.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. The described protocol is designed for high-throughput analysis, offering excellent accuracy and precision.[3][4]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes SPE for sample clean-up and concentration of this compound from human urine.[5][6]

  • Materials:

    • Strata-X-C SPE cartridges[5][6]

    • Human urine samples

    • This compound and this compound-d4 (internal standard) stock solutions

    • Methanol (HPLC grade)

    • Ammonium acetate (20 mM, pH 4)

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide

  • Procedure:

    • Dilute 0.5 mL of urine sample with 0.5 mL of 20 mM ammonium acetate, pH 4.[6]

    • Add 100 µL of the internal standard working solution (this compound-d4).

    • Condition the Strata-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of the ammonium acetate buffer.

    • Load the prepared urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 1.5 mL of 100 mmol/L HCl, and then 3 mL of methanol.[2] Dry the column under vacuum after each wash.[2]

    • Elute the analytes with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[2]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]

    • Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.[2]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Synergi Polar RP, 150 x 2.0 mm, 4 µm with a guard column of the same material.[2][7]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.25 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 20 µL.[2][7]

    • Gradient Program:

      • Start at 5% B, increase to 50% B over 3 minutes.

      • Hold at 50% B for 2 minutes.

      • Return to 5% B in 1 minute and re-equilibrate for 2 minutes.[2]

      • Total Run Time: 8 minutes.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Curtain Gas: 35 psi[2]

      • Nebulizer Gas: 70 psi[2]

      • Auxiliary Gas: 40 psi[2]

      • Source Temperature: 450°C[2]

      • Nebulizer Current: 3.0 µA[2]

    • MRM Transitions:

      • The specific mass-to-charge ratio (m/z) transitions for this compound and its internal standard are monitored. For this compound, the transitions m/z 163.2 to 80.2 and 118.2 are commonly used. For the deuterated internal standard, this compound-d4, the transition is m/z 167.2 to 139.2 and 84.2.[2]

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)
This compound163.280.2 / 118.2[2]
This compound-d4167.2139.2 / 84.2[2]

Table 2: Method Validation Parameters for this compound Quantification.

ParameterResultReference
Linearity Range1–500 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Limit of Quantification (LOQ)1 ng/mL[2]
Intra-day Precision (%RSD)< 10%[7]
Inter-day Precision (%RSD)< 11%[8]
Accuracy/Bias82.0–118.7%[2]
Mean Extraction Efficiency55.1–109.1%[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard (this compound-d4) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound quantification in urine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human urine. The protocol, combining solid-phase extraction with a rapid LC-MS/MS analysis, is suitable for clinical and research laboratories requiring accurate measurement of this nicotine metabolite. The method has been validated to demonstrate its robustness, with excellent linearity, precision, and accuracy.

References

Analytical Standards for the Detection of Norcotinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a metabolite of nicotine and an important biomarker for assessing exposure to tobacco products. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and toxicological studies, smoking cessation programs, and research on nicotine metabolism. This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on established methodologies and the use of certified reference materials.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also available for screening purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used method for the sensitive and specific quantification of this compound in various biological samples such as urine, plasma, and meconium.[1][2][3][4][5]

Protocol for this compound Quantification in Urine using LC-MS/MS

This protocol is a composite of validated methods described in the literature.[1][2][4]

1. Materials and Reagents

  • This compound certified reference material (CRM)[6]

  • This compound-d4 (or other suitable deuterated internal standard) CRM[2][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., CleanScreen DAU) or liquid-liquid extraction (LLE) solvents (e.g., methylene chloride, diethyl ether)[3][8]

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and this compound-d4 in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solutions in a suitable solvent (e.g., methanol or water).[1][2]

  • Calibration Curve: Prepare calibration standards by spiking blank urine with the working standards to achieve a desired concentration range (e.g., 1–500 ng/mL).[2]

  • Internal Standard (IS) Spiking: Add a fixed amount of this compound-d4 working solution to all samples, calibrators, and quality controls.[2]

  • Sample Pre-treatment:

    • Enzymatic Hydrolysis (for total this compound): To measure conjugated (glucuronidated) this compound, samples can be treated with β-glucuronidase.[1][3]

    • Protein Precipitation (for plasma): For plasma samples, precipitate proteins by adding a solvent like acetone or trichloroacetic acid.[1][5]

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition the SPE column, load the sample, wash the column to remove interferences, and elute the analytes.[3][5][9]

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to make it alkaline, add the extraction solvent, vortex, and centrifuge. The organic layer containing the analytes is then separated.[8]

3. LC-MS/MS Conditions

  • LC Column: A C18 or a biphenyl column is commonly used for separation.[4][8]

  • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile, is typically employed.[2]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2] The MRM transitions for this compound and its internal standard should be optimized.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for this compound analysis, often requiring derivatization to improve the volatility and chromatographic properties of the analyte.

Protocol for this compound Quantification in Urine using GC-MS

This protocol is based on established GC-MS methodologies.[10][11]

1. Materials and Reagents

  • This compound CRM

  • Internal standard (e.g., cotinine-d3)

  • Extraction solvent (e.g., dichloromethane)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Sodium hydroxide

2. Standard and Sample Preparation

  • Prepare calibration standards and spike samples with the internal standard as described for the LC-MS/MS method.

  • Extraction: Make the urine sample alkaline with sodium hydroxide and extract this compound with an organic solvent like dichloromethane.

  • Derivatization: Evaporate the organic extract to dryness and add the derivatizing agent. Heat the mixture to facilitate the reaction.

3. GC-MS Conditions

  • GC Column: A capillary column such as a 5% phenyl-methylpolysiloxane column is typically used.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various validated this compound detection methods.

Table 1: LC-MS/MS Method Performance in Urine

ParameterRangeReference
Linearity Range1–500 ng/mL[2]
Lower Limit of Quantification (LLOQ)1 ng/mL[2][12]
Intra-day Precision (%CV)0.7–9.1%[2]
Inter-day Precision (%CV)4.8–8.7%[4]
Accuracy (Bias)-10.1 to 5.3%[4]
Extraction Recovery55.1–109.1%[2]

Table 2: LC-MS/MS Method Performance in Meconium

ParameterRangeReference
Linearity Range1.25–500 ng/g[3]
Limit of Detection (LOD)1.25 ng/g[3]
Limit of Quantification (LOQ)1.25 ng/g[3]
Intra-day Imprecision≤14%[5]
Inter-day Imprecision≤17%[5]

Table 3: GC-MS Method Performance in Plasma and Urine

ParameterRangeReference
Linearity Range10–1000 ng/mL[10]
Limit of Detection (LOD)0.3–0.8 ng/mL[10]
Mean Recovery98.0–101.7%[10]
Within-day Precision (%RSD)< 8.7%[10]
Day-to-day Precision (%RSD)< 8.7%[10]

Certified Reference Materials

The use of certified reference materials is essential for ensuring the accuracy and traceability of analytical results.

Table 4: this compound Certified Reference Materials

Product NameSupplierFormat
(RS)-NorcotinineLGC StandardsNeat or Solution
This compound-d4CerilliantSolution
SRM 3671 (Nicotine Metabolites in Frozen Human Urine)NISTFrozen Urine

Experimental Workflows and Pathways

Nicotine Metabolism Pathway

The following diagram illustrates the metabolic pathway from nicotine to this compound.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine Demethylation This compound This compound Cotinine->this compound Demethylation LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Application Note: High-Recovery Solid-Phase Extraction of Norcotinine from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of norcotinine, a minor metabolite of nicotine, from human urine samples. The described method utilizes a mixed-mode cation exchange SPE cartridge, providing a clean extract with high analyte recovery, suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound for clinical research, smoking cessation studies, and toxicological assessments.

Introduction

This compound is a metabolite of nicotine and its quantification in biological matrices like urine can serve as a valuable biomarker for assessing tobacco exposure.[1] Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] The selection of an appropriate SPE sorbent is critical for achieving optimal results. Mixed-mode sorbents, which feature both hydrophobic and ion-exchange retention mechanisms, have proven to be highly effective for the extraction of nicotine and its metabolites, including this compound, from complex biological fluids.[3][4] This protocol provides a step-by-step guide for the efficient extraction of this compound from human urine, leading to cleaner extracts and minimized matrix effects during LC-MS/MS analysis.[3][5]

Experimental Protocol

This protocol is optimized for the extraction of this compound from human urine samples using a mixed-mode strong cation exchange SPE cartridge.

Materials and Reagents:

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Strata-X-C, SOLA CX, Oasis MCX)[3][6][7]

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid (88%)

  • Ammonium Hydroxide (28-30%)

  • Human Urine Samples (blank and spiked)

  • Internal Standard (e.g., this compound-d4)[1]

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Solutions Preparation:

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 5 mM Ammonium Formate, pH 2.5 (prepared by adding formic acid to deionized water and adjusting the pH)[5][7]

  • Wash Solvent: 5 mM Ammonium Formate, pH 2.5[5][7]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)[3][5]

Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 30 seconds to ensure homogeneity.[7]

  • Centrifuge the samples at 5000 rpm for 5 minutes to pellet any particulate matter.[7]

  • To a 1 mL aliquot of the supernatant, add 1.5 mL of 5 mM ammonium formate (pH 2.5).[5]

  • If using an internal standard, add the appropriate volume at this stage.[1][5]

  • Vortex mix the pre-treated sample for 30 seconds.[7]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent bed.[3][5] Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 5 mM ammonium formate (pH 2.5) through the sorbent bed.[5][7] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1-2 mL/min.[3][7]

  • Washing: Wash the cartridge with 2 mL of 5 mM ammonium formate (pH 2.5) to remove interfering substances.[7] Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the retained this compound from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol through the sorbent bed.[3][5] Collect the eluate in a clean collection tube.

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3][5]

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of 10 mM ammonium acetate with 0.001% formic acid).[5]

  • Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase extraction of this compound from human urine followed by LC-MS/MS analysis, as reported in the literature.

ParameterThis compoundReference
Linear Dynamic Range 1–500 ng/mL[1]
Limit of Quantification (LOQ) 1.25 ng/g[8]
Extraction Recovery 88-101%[9]
Intra-day Precision (%RSD) 0.7–9.1%[1]
Inter-day Precision (%RSD) ≤17%[5]
Matrix Effect < 48%[1]

Visualizations

Diagram 1: Experimental Workflow for this compound SPE

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostElution Post-Elution Urine Urine Sample Vortex1 Vortex Urine->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Acidify Acidify & Add IS Centrifuge->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Aqueous Buffer) Load->Wash Elute 5. Elute (Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LCMS Reconstitute->LCMS LC-MS/MS Analysis

Caption: A flowchart of the solid-phase extraction process for this compound.

Diagram 2: Logical Relationships in SPE Method Development

SPE_Logic cluster_Choices Method Parameters Analyte Analyte Properties This compound pKa, Polarity Sorbent Sorbent Selection Mixed-Mode Cation Exchange Analyte->Sorbent Matrix Sample Matrix Human Urine Complexity, pH Matrix->Sorbent Solvents Solvent Optimization Conditioning, Wash, Elution Sorbent->Solvents Outcome {Desired Outcome | High Recovery | Low Matrix Effect | Reproducibility} Solvents->Outcome

Caption: Key considerations for developing a robust SPE method.

References

Application Note: Gas Chromatography Methods for the Separation and Quantification of Norcotinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norcotinine is a metabolite of nornicotine and a minor metabolite of nicotine. Its detection and quantification in biological matrices are crucial for comprehensive toxicological studies, understanding nicotine metabolism, and assessing exposure to tobacco products. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a highly selective and sensitive platform for the analysis of this compound and related alkaloids. This application note provides detailed protocols and methods for the separation and quantification of this compound using GC-MS.

Principle of the Method

The analysis of this compound by GC-MS involves three primary stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The goal is to extract this compound from the complex biological matrix (e.g., urine, plasma, oral fluid), remove interferences, and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • GC Separation: The extracted sample is injected into the gas chromatograph. The volatile analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature-controlled program is used to ensure efficient separation of target compounds.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum provides a unique fingerprint for compound identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often employed to enhance sensitivity and selectivity.

Experimental Protocols

Protocol 1: General Quantification of this compound in Biological Fluids by GC-MS

This protocol is a comprehensive method adapted from established procedures for nicotine metabolites and is suitable for analyzing this compound in matrices like urine or oral fluid.

2.1. Materials and Instrumentation

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 7000 Triple-Quad or 5975C MS detector).[1]

  • GC Column: 30 m x 0.25 mm, 0.25 µm film thickness capillary column (e.g., Varian VF624 or equivalent).[2]

  • Reagents: this compound analytical standard, deuterated internal standard (e.g., Cotinine-d3 or Nornicotine-d4), methanol, dichloromethane, sodium hydroxide (2N), methyl tert-butyl ether (MTBE).[1]

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Polycrom Clin II) or liquid-liquid extraction supplies.[3]

2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.5 mL of the biological sample (e.g., urine) into a glass tube.[4]

  • Add the internal standard solution and briefly vortex.

  • Alkalinize the sample by adding 1 mL of 2N NaOH and vortex for 30 seconds.

  • Add 1 mL of an organic extraction solvent like dichloromethane or MTBE.[1][4]

  • Agitate vigorously for 1 hour (e.g., on a rotator) to ensure complete extraction.[1]

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (top) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

2.3. GC-MS Operating Conditions A summary of typical GC-MS conditions is provided in Table 1. These parameters should be optimized for the specific instrument and column used.

Table 1: Example GC-MS Operating Conditions for this compound Analysis

Parameter Setting Reference
Gas Chromatograph
Injection Port Temp. 250 °C [1]
Injection Mode Splitless or Split (e.g., 4:1) [1]
Carrier Gas Helium [2]
Flow Rate 1.0 - 1.2 mL/min [1][2]
Oven Program Initial: 35°C, hold 0.75 min; Ramp 1: 80°C/min to 170°C; Ramp 2: 2°C/min to 178°C; Ramp 3: 120°C/min to 280°C, hold 1 min. [1]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV [1]
Ion Source Temp. 230 °C [1]
Transfer Line Temp. 280 - 285 °C [1][5]
Acquisition Mode Selected Ion Monitoring (SIM) [4][5]

| SIM Ions for this compound | m/z 162 (Quantifier), m/z 133, m/z 105 (Qualifiers) |[6] |

Note: The molecular weight of this compound (C9H10N2O) is 162.2 g/mol . Its primary quantifier ion in EI-MS is often the molecular ion (m/z 162), which is identical to that of nicotine. Therefore, robust chromatographic separation is absolutely essential to prevent misidentification and ensure accurate quantification.[4][5]

Protocol 2: Chiral Separation of this compound Enantiomers (Conceptual Approach)

This compound possesses a chiral center, and its enantiomers may exhibit different pharmacological activities. Chiral GC can be used to separate these enantiomers, either directly on a chiral column or indirectly after derivatization.

2.4. Direct Method using a Chiral GC Column

  • Principle: Enantiomers are separated directly on a GC column with a chiral stationary phase.

  • Methodology:

    • Perform sample extraction as described in Protocol 1.

    • Utilize a chiral GC column, such as one based on cyclodextrin derivatives (e.g., Cyclodex-B, Beta DEX 120).[7][8][9]

    • Optimize the GC temperature program to achieve baseline separation of the (R)- and (S)-norcotinine peaks. This often requires slower temperature ramps than achiral separations.

2.5. Indirect Method via Diastereomer Derivatization

  • Principle: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

  • Methodology:

    • Perform sample extraction as described in Protocol 1.

    • React the dried extract with a chiral derivatizing agent, such as (1S)-(-)-camphanic chloride.[8][10] This reaction converts the (R)- and (S)-norcotinine enantiomers into two distinct diastereomeric amides.

    • Analyze the resulting mixture on a standard achiral GC column (e.g., Rtx-200) using the conditions outlined in Protocol 1.[10] The two diastereomers will elute at different retention times, allowing for their separation and quantification.

Data Presentation

Quantitative performance data from various studies on this compound and related compounds are summarized in Table 2 for easy comparison.

Table 2: Summary of Quantitative Performance Data for Nicotine Metabolites

Analyte Matrix Method Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Reference
Nicotine Urine GC-MS 0.5 - 50 0.2 0.5 N/A [4]
Cotinine Urine GC-MS 0.5 - 50 0.2 0.5 N/A [4]
Nornicotine Tobacco GC-NPD 0.29 - 0.81 (µg/g) 0.087 (µg/g) 0.29 (µg/g) 94.3 - 104.2 [10]

| this compound | E-liquid | LC-MS/MS | N/A | N/A | N/A | N/A |[6] |

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in cited literature.

Visualizations

Experimental Workflow and Logical Relationships

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Urine, Plasma) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Extract 3. Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap GCMS 5. Inject into GC-MS Evap->GCMS Data 6. Data Acquisition (SIM Mode) GCMS->Data Quant 7. Quantification & Reporting Data->Quant Logical Relationship for Chiral this compound Analysis cluster_direct Direct Separation cluster_indirect Indirect Separation Start This compound (Racemic Mixture) Chiral_Col Chiral GC Column Start->Chiral_Col Deriv React with Chiral Derivatizing Agent Start->Deriv Sep_Enant Separated Enantiomers Chiral_Col->Sep_Enant Diast Form Diastereomers Deriv->Diast Achiral_Col Achiral GC Column Diast->Achiral_Col Sep_Diast Separated Diastereomers Achiral_Col->Sep_Diast

References

Application of Norcotinine in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norcotinine, a metabolite of nicotine, serves as a valuable biomarker in forensic toxicology for assessing tobacco exposure. Its detection and quantification in biological specimens can provide crucial information in postmortem investigations, drug-facilitated crimes, and in determining smoking status. This document provides detailed application notes, experimental protocols, and quantitative data for the analysis of this compound in forensic casework.

This compound is formed through the demethylation of cotinine, a primary metabolite of nicotine. The analysis of this compound, often in conjunction with other nicotine metabolites, offers a more comprehensive picture of tobacco use. While cotinine is the most widely used biomarker for tobacco exposure due to its longer half-life compared to nicotine, the inclusion of this compound in toxicological analyses can aid in the interpretation of results, especially in complex cases.

Application Notes

The primary application of this compound analysis in forensic toxicology is to establish and corroborate tobacco use. In postmortem cases, the presence of this compound can help differentiate between acute nicotine poisoning and chronic tobacco use. For instance, in cases of suspected suicide involving nicotine, the relative concentrations of nicotine, cotinine, and this compound can provide insights into the dosage and timeline of exposure.[1][2]

Furthermore, in clinical and forensic settings, the quantification of nicotine and its metabolites is essential for evaluating compliance with smoking cessation programs and for insurance purposes. The detection of minor tobacco alkaloids alongside this compound can distinguish between the use of tobacco products and nicotine replacement therapies.

Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the sensitive and specific detection of this compound in various biological matrices, including blood, urine, and meconium.[3][4][5][6]

Metabolic Pathway of this compound

This compound is primarily formed from the metabolism of cotinine, which itself is the major metabolite of nicotine. The cytochrome P450 enzyme CYP2A6 is the key enzyme responsible for the C-oxidation of cotinine, leading to the formation of this compound through demethylation. Understanding this metabolic pathway is crucial for interpreting the toxicological findings.

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 This compound This compound Cotinine->this compound CYP2A6 (demethylation)

Figure 1: Metabolic conversion of nicotine to this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound and related compounds in various biological matrices, as reported in the scientific literature. These values can serve as a reference for forensic toxicologists in interpreting their findings.

Table 1: Quantitative LC-MS/MS Parameters for this compound Analysis in Urine [3][7]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound1 - 5001
Nicotine1 - 5001
Cotinine0.2 - 5000.2
trans-3'-hydroxycotinine0.5 - 5000.5

Table 2: Concentrations of Nicotine and Cotinine in Postmortem Blood and Urine (GC-MS Analysis) [1][2]

AnalyteMatrixConcentration Range in Smokers (Suicide Cases) (ng/mL)Mean Concentration in Smokers (Suicide Cases) (ng/mL)Concentration Range in Smokers (Non-Suicide Cases) (ng/mL)Mean Concentration in Smokers (Non-Suicide Cases) (ng/mL)
NicotineBlood65.1 - 2051154.4 - 62.133.2
CotinineBlood31.3 - 93840549.9 - 217140
NicotineUrine234 - 72901940158 - 314246
CotinineUrine143 - 4620117068.9 - 300179

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples using LC-MS/MS and GC-MS. These protocols are synthesized from various published methods.[3][5][7]

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol describes a method for the simultaneous quantification of this compound, nicotine, cotinine, and trans-3'-hydroxycotinine in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents:

  • This compound, Nicotine, Cotinine, trans-3'-hydroxycotinine certified reference materials

  • Deuterated internal standards (e.g., this compound-d4, Nicotine-d4, Cotinine-d3)

  • Methanol, Acetonitrile, Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) columns (e.g., mixed-mode cation exchange)

  • Sodium phosphate buffer (0.1 M, pH 6.0)

  • Hydrochloric acid (1 M)

  • Dichloromethane, Isopropanol, Ammonium hydroxide

2. Sample Preparation (Solid Phase Extraction):

  • To 1 mL of urine sample, add the internal standard mix.

  • Add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0).

  • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water, and 1 mL of 0.1 M sodium phosphate buffer (pH 6.0).

  • Load the sample onto the conditioned SPE column.

  • Wash the column with 3 mL of water, followed by 1.5 mL of 1 M HCl, and then 3 mL of methanol.

  • Dry the column under vacuum.

  • Elute the analytes with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Add Buffer Add Buffer Add Internal Standard->Add Buffer SPE Column Loading SPE Column Loading Add Buffer->SPE Column Loading Wash Steps Wash Steps SPE Column Loading->Wash Steps Elution Elution Wash Steps->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: LC-MS/MS sample preparation workflow.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Protocol 2: GC-MS Analysis of this compound in Blood

This protocol outlines a method for the determination of this compound and other nicotine metabolites in blood samples using gas chromatography-mass spectrometry.

1. Materials and Reagents:

  • This compound and other relevant certified reference materials

  • Internal standard (e.g., 6-methylnicotine)

  • Sodium hydroxide (1 M)

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of blood sample, add the internal standard.

  • Add 200 µL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of the derivatizing agent.

  • Heat at 70°C for 30 minutes to facilitate derivatization.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Blood Sample Blood Sample Add Internal Standard Add Internal Standard Blood Sample->Add Internal Standard Alkalinization Alkalinization Add Internal Standard->Alkalinization Liquid-Liquid Extraction Liquid-Liquid Extraction Alkalinization->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution & Derivatization Reconstitution & Derivatization Evaporation->Reconstitution & Derivatization Heating Heating Reconstitution & Derivatization->Heating GC-MS Analysis GC-MS Analysis Heating->GC-MS Analysis

Figure 3: GC-MS sample preparation and analysis workflow.

3. GC-MS Conditions:

  • GC Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and internal standard.

Conclusion

The analysis of this compound is a valuable tool in forensic toxicology for the comprehensive assessment of tobacco exposure. The provided application notes, quantitative data, and detailed experimental protocols for LC-MS/MS and GC-MS offer a robust framework for forensic laboratories to incorporate this compound analysis into their routine casework. Adherence to validated analytical procedures and careful interpretation of results in the context of the case history are paramount for accurate and reliable forensic toxicological investigations.

References

Troubleshooting & Optimization

overcoming matrix effects in norcotinine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for norcotinine analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting endogenous components in the sample matrix.[1] In this compound analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), these effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][2] Ion suppression is a common issue in the analysis of biological samples, where complex matrices can interfere with the ionization of this compound and its internal standard.[3]

Q2: What are the most common biological matrices used for this compound analysis and which are most challenging?

A2: this compound is analyzed in a variety of biological matrices including urine, plasma, serum, meconium, and hair.[2][3][4][5] Meconium is considered a particularly complex and challenging matrix due to its variable composition, which can lead to significant matrix effects.[3] Urine is a commonly used matrix because it accumulates higher concentrations of nicotine metabolites, making it suitable for assessing passive smoking exposure.[6][7] Plasma and serum are also frequently used for toxicokinetic studies.[4][8]

Q3: How can I minimize matrix effects during my experiments?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Implementing robust sample cleanup procedures like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove interfering substances.[3][9]

  • Chromatographic Separation: Optimizing chromatographic conditions to separate this compound from matrix components is essential. This can involve using specific analytical columns, such as a phenyl-hexyl column, and adjusting mobile phase composition.[8][9]

  • Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.[6][7][9]

  • Method of Standard Additions: This method can be used to correct for matrix effects by creating a calibration curve within the sample matrix itself.[4]

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS), especially a stable isotope-labeled one, is crucial for accurate quantification in the presence of matrix effects.[6][7] The ideal IS has physicochemical properties very similar to the analyte and will therefore be affected by the matrix in the same way.[9] By measuring the ratio of the analyte signal to the IS signal, any signal suppression or enhancement caused by the matrix can be effectively normalized, leading to more accurate and precise results.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-eluting matrix components.1. Adjust the mobile phase pH. For basic compounds like this compound, a low pH mobile phase can improve peak shape. 2. Use a guard column and ensure proper sample cleanup.[3] 3. Optimize the chromatographic gradient to better separate the analyte from interferences.[3]
Low Analyte Recovery 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. 3. Significant ion suppression.1. Optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE solvent polarity).[3][9] 2. Minimize sample processing time and temperature. 3. Evaluate and address matrix effects (see below).
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard to compensate for variability.[3][6][7] 3. Perform system suitability tests to ensure instrument performance.
Significant Ion Suppression 1. Insufficient sample cleanup. 2. Co-elution of phospholipids or other endogenous matrix components. 3. High salt concentration in the final extract.1. Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE).[3] 2. Modify the chromatographic method to separate the analyte from the suppression zone.[8] A post-column infusion experiment can identify these zones.[10] 3. Ensure salts are removed during sample preparation.
Inaccurate Quantification 1. Uncompensated matrix effects. 2. Incorrect calibration curve preparation. 3. Presence of interfering peaks.1. Use a stable isotope-labeled internal standard or the method of standard additions.[4][6][7] 2. Prepare matrix-matched calibration standards to mimic the sample matrix.[8] 3. Improve chromatographic resolution to separate this compound from isobaric interferences.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for this compound and related analytes from various studies.

Table 1: Matrix Effect in this compound and Nicotine Metabolite Analysis

AnalyteMatrixIonization ModeMatrix Effect (%)Reference
This compoundMeconiumAPCI (+)41.0 - 72.7 (Suppression)[3]
CotinineHuman PlasmaDAD86.58 (Suppression)[4]
NicotineHuman PlasmaDAD94.55 (Suppression)[4]
trans-3'-hydroxycotinineHuman PlasmaDAD83.42 (Suppression)[4]
VariousNicotine PouchesESI (+)Minimal for most analytes[11]
VariousCigar MatrixESI (+)Ion Suppression Observed[12]

Table 2: Recovery of this compound and Nicotine Metabolites

AnalyteMatrixExtraction MethodRecovery (%)Reference
This compoundMeconiumSPE56.2 - 95.7[3]
CotinineUrineAcetonitrile Precipitation101[6]
trans-3'-hydroxycotinineUrineAcetonitrile Precipitation101[6]
Nicotine, Cotinine, etc.Human PlasmaRP-HPLC-DAD96.66 - 99.39[4]
Nicotine, Cotinine, etc.Human PlasmaHPLC-QQQ-MS/MS76.8 - 96.4[4]
Nicotine, MetabolitesUrineAcetone Precipitation76 - 99[13][14]
VariousNicotine PouchesBuffered Extraction78 - 110[11][12]

Experimental Protocols & Workflows

Sample Preparation Workflow for this compound in Meconium using SPE

This workflow outlines a typical solid-phase extraction (SPE) procedure for the analysis of this compound in a complex matrix like meconium, designed to minimize matrix effects.[3]

SPE_Workflow start Start: Meconium Sample homogenization Homogenization (Methanol with 0.01% Formic Acid) start->homogenization centrifugation Centrifugation homogenization->centrifugation evaporation1 Evaporation of Supernatant centrifugation->evaporation1 reconstitution Reconstitution (Phosphate Buffer) evaporation1->reconstitution sample_loading Sample Loading reconstitution->sample_loading spe_conditioning SPE Column Conditioning (Methanol, Water, Buffer) spe_conditioning->sample_loading washing Washing Steps (Water, HCl, Methanol) sample_loading->washing elution Analyte Elution (DCM:IPA:NH4OH) washing->elution evaporation2 Evaporation of Eluate elution->evaporation2 reconstitution_final Final Reconstitution (Mobile Phase) evaporation2->reconstitution_final analysis LC-MS/MS Analysis reconstitution_final->analysis

SPE workflow for meconium sample preparation.
Troubleshooting Logic for Inaccurate Quantification

This diagram illustrates a logical approach to troubleshooting inaccurate quantification results in this compound analysis.

Troubleshooting_Logic start Inaccurate Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS or Method of Standard Additions check_is->implement_is No check_cal Are Calibration Standards Matrix-Matched? check_is->check_cal Yes solution Accurate Quantification implement_is->solution use_matrix_matched Prepare Matrix-Matched Calibration Standards check_cal->use_matrix_matched No review_chrom Review Chromatography for Interfering Peaks check_cal->review_chrom Yes use_matrix_matched->solution optimize_chrom Optimize Chromatographic Separation review_chrom->optimize_chrom Interference Found review_prep Review Sample Preparation for Efficiency and Consistency review_chrom->review_prep No Interference optimize_chrom->solution optimize_prep Enhance Sample Cleanup (e.g., improve SPE/LLE) review_prep->optimize_prep optimize_prep->solution

Decision tree for troubleshooting inaccurate quantification.

References

improving the sensitivity of norcotinine detection limits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for norcotinine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for quantifying low concentrations of this compound in biological matrices.[1][2] This technique offers high selectivity through multiple reaction monitoring (MRM), minimizing interference from other compounds in the matrix.[3][4]

Q2: Which biological matrix is most suitable for detecting passive smoke exposure through this compound measurement?

A2: Urine is generally the preferred matrix for detecting low-dose nicotine exposure, such as from passive smoking, because this compound and other nicotine metabolites are typically present in higher concentrations compared to blood or saliva.[5][6] This makes urine a more sensitive matrix for such applications.[5]

Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound?

A3: The LOD and LOQ for this compound are dependent on the analytical method and the biological matrix. With optimized LC-MS/MS methods, LOQs in the range of 0.5 to 1 ng/mL have been reported for urine and oral fluid.[3][7]

Q4: How can I measure total this compound, including its conjugated forms?

A4: To measure total this compound, enzymatic hydrolysis with β-glucuronidase is necessary to cleave the glucuronide conjugates back to the parent this compound molecule before extraction and analysis.[8][9][10]

Troubleshooting Guides

Issue 1: Low or No this compound Signal

Possible Causes & Solutions

Cause Troubleshooting Step
Inefficient Extraction - Ensure the pH of the sample is optimized for this compound extraction. - Evaluate different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.[8][9] - Consider using a deuterated internal standard for this compound (this compound-d4) to normalize for extraction variability.[3][4]
Instrument Sensitivity - Optimize mass spectrometer parameters, including ion source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).[3][4] - Perform direct infusion of a this compound standard to maximize sensitivity.[3][4]
Analyte Degradation - Ensure proper sample storage (frozen at -20°C or below).[3] - Minimize freeze-thaw cycles.[1]
Incorrect MRM Transitions - Verify the precursor and product ion m/z values for this compound. For example, a common transition is m/z 163.2 -> 80.2.[7]
Issue 2: High Matrix Effects and Ion Suppression

Possible Causes & Solutions

Cause Troubleshooting Step
Co-elution of Interferences - Modify the chromatographic gradient to better separate this compound from matrix components.[3] - Evaluate different analytical columns, such as a Synergi Polar RP column.[4]
Insufficient Sample Cleanup - Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering substances.[3][7] - Acetone precipitation can be a simple and effective method for cleaning up urine samples.[8][9]
Phospholipid Contamination - Incorporate a phospholipid removal step in your sample preparation protocol, especially when working with plasma samples.
Issue 3: Poor Peak Shape and Chromatography

Possible Causes & Solutions

Cause Troubleshooting Step
Incompatible Mobile Phase - Adjust the pH of the mobile phase; for this compound, a mobile phase with 0.1% formic acid is commonly used.[3][7] - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient conditions.[3]
Column Overloading - Dilute the sample extract before injection.
Column Degradation - Replace the analytical column and guard column.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound achieved in various studies using different analytical methods and biological matrices.

Analytical Method Biological Matrix Limit of Quantification (LOQ) Reference
LC-MS/MSHuman Oral Fluid1 ng/mL[3]
LC-APCI-MS/MSHuman Meconium1.25 ng/g[4]
LC-MS/MSHuman Urine1 ng/mL[7]

Experimental Protocols

Protocol 1: this compound Detection in Human Oral Fluid by LC-MS/MS

This protocol is a summary of the method described by Shakleya et al.[3]

  • Sample Collection: Collect oral fluid using a Quantisal™ device.

  • Sample Preparation (Solid-Phase Extraction):

    • Add a deuterated internal standard (this compound-d4) to the oral fluid sample.

    • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interferences.

  • Chromatographic Separation:

    • Use a suitable analytical column for separation.

    • Employ a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 250 µL/min.[3]

  • Mass Spectrometric Detection:

    • Collect data in positive ion mode using multiple reaction monitoring (MRM).

    • Optimize ion source parameters and compound-specific parameters to maximize sensitivity for this compound.[3]

Protocol 2: this compound Detection in Human Urine by LC-MS/MS

This protocol is a summary of the method described by Hukkanen et al. and McGuffey et al.[7][8]

  • Sample Preparation (Acetone Precipitation):

    • To a urine sample, add a deuterated internal standard (this compound-d4).

    • Add acetone to precipitate proteins and other matrix components.[8][9]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the acetone and reconstitute the sample in the initial mobile phase.[8]

  • Chromatographic Separation:

    • Perform chromatography on a Synergi PolarRP column with a gradient of 0.1% formic acid and 0.1% formic acid in acetonitrile at a flow rate of 0.25 ml/min.[7]

  • Mass Spectrometric Detection:

    • Monitor analytes using positive mode electrospray ionization and multiple reaction monitoring.[7]

Visualizations

experimental_workflow General Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Sample Collection (e.g., Urine, Oral Fluid) AddIS 2. Add Internal Standard (e.g., this compound-d4) SampleCollection->AddIS Extraction 3. Extraction & Cleanup (SPE, LLE, or Precipitation) AddIS->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition 6. Data Acquisition MS_Detection->DataAcquisition Quantification 7. Quantification DataAcquisition->Quantification

Caption: A generalized experimental workflow for this compound detection.

troubleshooting_workflow Troubleshooting Low this compound Signal Start Low or No This compound Signal Check_Standard Is the this compound standard signal strong? Start->Check_Standard Optimize_MS Optimize MS Parameters: - Ion Source Settings - Collision Energy Check_Standard->Optimize_MS No Check_IS Is the internal standard signal present? Check_Standard->Check_IS Yes Optimize_MS->Check_Standard End_Fail Consult Instrument Specialist Optimize_MS->End_Fail Improve_Extraction Improve Sample Preparation: - Optimize pH - Change Extraction Method Check_IS->Improve_Extraction No Check_Chromatography Review Chromatography: - Peak Shape - Retention Time Check_IS->Check_Chromatography Yes Improve_Extraction->Check_IS Improve_Extraction->End_Fail End_Success Problem Resolved Check_Chromatography->End_Success

Caption: A decision tree for troubleshooting low this compound signals.

References

Technical Support Center: Norcotinine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of norcotinine in various biological samples under different storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological samples a concern?

This compound is a metabolite of nicotine and cotinine. Its concentration in biological fluids is used as a biomarker for assessing exposure to tobacco products. The stability of this compound in samples is critical because degradation can lead to an underestimation of its concentration, resulting in inaccurate data for toxicological studies, clinical trials, or smoking cessation program monitoring. Proper sample handling and storage are essential to prevent analyte loss.

Q2: What are the general recommendations for storing biological samples intended for this compound analysis?

For optimal stability, it is recommended to process and analyze samples as soon as possible after collection. If immediate analysis is not feasible, samples should be refrigerated for short-term storage. For long-term storage, freezing at -20°C or, preferably, -80°C is the best practice to ensure the preservation of the analyte.[1][2][3] It is also crucial to avoid repeated freeze-thaw cycles.[1][4][5]

Q3: How do different storage temperatures affect this compound stability in various samples?

Temperature is a primary factor influencing the stability of analytes in biological matrices.[6] Generally, lower temperatures slow down the degradation process.[2][7] While direct stability data for this compound is limited, studies on the closely related metabolites, cotinine and nornicotine, provide valuable guidance.

Stability Data Summary

The following tables summarize stability data for nicotine metabolites, which can be used to infer the stability of this compound under various storage conditions.

Table 1: Stability in Urine

AnalyteTemperatureDurationStability NotesSource
Nicotine & Metabolites (incl. Nornicotine)Ambient (~20-25°C)28 daysStable.[8]
Nicotine & Metabolites (incl. Nornicotine)Refrigerated (2-8°C)28 daysStable.[8]
CotinineRefrigerated (2-8°C)14 daysStable.[9]
CotinineRoom Temp / Refrigerated7 daysStable.[10]
Nicotine & Metabolites (incl. Nornicotine)Frozen (-20°C or lower)365 daysStable.[8]
CotinineFrozen (-20°C or lower)30 daysStable.[9]

Table 2: Stability in Plasma & Serum

AnalyteTemperatureDurationStability NotesSource
Nicotine & CotinineRoom Temperature (~20-25°C)14 daysStable.[11]
Nicotine & CotinineUnfrozen (Room Temp)12 daysHighly correlated (r > 0.99) with immediately frozen samples.[12]
Nicotine & CotinineRefrigerated (2-8°C)14 daysStable.[11]
Nicotine & CotinineFrozen (-20°C)14 daysStable.[11]
Nicotine & CotinineFrozen (-20°C)4 weeksStable.[4]
Nicotine & CotinineFrozen (-20°C & -80°C)Up to 119 daysStable at both temperatures.[13]
CotinineFrozen (-80°C)Up to 12 monthsConsidered ideal for long-term storage.[1]

Table 3: Stability in Saliva

AnalyteTemperatureDurationStability NotesSource
CotinineRoom Temperature (~25°C)21 daysStable.[14]
CotinineRefrigerated (4°C)90 daysStable.[15][16]
CotinineRefrigerated (4°C)21 daysStable.[14]
CotinineFrozen (-20°C)90 daysStable.[15][16]
CotinineFrozen (-80°C)21 daysStable.[14]

Troubleshooting Guide

Q4: My measured this compound concentrations are consistently lower than expected. Could this be a stability issue?

Yes, low analyte concentrations can be a result of degradation due to improper storage. Consider the following:

  • Storage Temperature: Were the samples stored at the appropriate temperature immediately after collection? Extended time at room temperature can lead to significant analyte loss for some compounds.[6]

  • Storage Duration: How long were the samples stored? Even when frozen, very long-term storage can potentially affect stability. Refer to the data tables for guidance.

  • Freeze-Thaw Cycles: Have the samples been thawed and refrozen multiple times? It is recommended to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.[1][5]

Q5: I am observing interfering peaks during my LC-MS/MS analysis. Can this be related to sample degradation?

While interfering peaks are often due to matrix effects, sample degradation can sometimes produce byproducts that may interfere with the analysis. Ensure your chromatographic method has sufficient resolution to separate this compound from other nicotine metabolites and potential degradation products. This compound shares the same molecular mass as nicotine, so chromatographic separation is critical.[4]

Experimental Protocols & Workflows

Protocol 1: General Sample Collection and Handling
  • Collection: Collect biological samples (whole blood, urine, saliva) in appropriate, clearly labeled containers. For blood, use tubes with a suitable anticoagulant like EDTA, or serum separator tubes.[11]

  • Initial Processing:

    • Plasma/Serum: Centrifuge whole blood samples as soon as possible to separate plasma or serum.

    • Urine/Saliva: Centrifuge to remove particulate matter.

  • Storage:

    • Short-Term (<72 hours): Store samples at 2-8°C.

    • Long-Term: Aliquot samples into cryovials and store at -20°C or -80°C.

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Options Collect Collect Biological Sample (Urine, Blood, Saliva) Centrifuge Centrifuge Sample Collect->Centrifuge ASAP ShortTerm Short-Term Storage (2-8°C) Centrifuge->ShortTerm LongTerm Aliquot & Long-Term Storage (-20°C to -80°C) Centrifuge->LongTerm Analysis Immediate Analysis Centrifuge->Analysis

Diagram 1: General workflow for sample collection and storage.
Protocol 2: Sample Preparation for LC-MS/MS Analysis

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques for this compound and other nicotine metabolites include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[17][18]

  • Protein Precipitation (PPT):

    • To a plasma or serum aliquot, add a cold organic solvent (e.g., acetonitrile or acetone) to precipitate proteins.[17]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for analysis. This is a simple but less clean method compared to LLE or SPE.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE column (e.g., CleanScreen DAU) with methanol, water, and a conditioning buffer.[19]

    • Load the pre-treated sample onto the column.

    • Wash the column with appropriate solvents to remove interferences.[19]

    • Elute the analyte (this compound) with a suitable elution solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).[19]

    • Evaporate the eluate and reconstitute in the mobile phase for injection.

cluster_ppt Method A: Protein Precipitation cluster_spe Method B: Solid-Phase Extraction (SPE) start Thawed Biological Sample (e.g., Plasma, Urine) ppt1 Add Acetonitrile/Acetone start->ppt1 spe1 Condition SPE Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end LC-MS/MS Analysis ppt3->end spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute this compound spe3->spe4 spe4->end

Diagram 2: Comparison of sample preparation workflows.
Protocol 3: LC-MS/MS Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the sensitive and specific quantification of this compound.

  • Chromatography: Use a C18 or HILIC analytical column for separation.[5]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency, is typical.[5][13]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its corresponding isotope-labeled internal standard.

cluster_factors Key Factors Influencing Analyte Stability cluster_outcomes Potential Outcomes Temp Temperature Result Sample Stability Temp->Result Time Storage Duration Time->Result Matrix Biological Matrix (pH, Enzymes) Matrix->Result Light Light Exposure Light->Result Cycles Freeze/Thaw Cycles Cycles->Result Stable Analyte Integrity Maintained Degraded Analyte Degradation Result->Stable Proper Handling Result->Degraded Improper Handling

Diagram 3: Logical relationship of factors affecting sample stability.

References

Technical Support Center: Norcotinine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for norcotinine analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are:

  • Precursor Ion (Q1): m/z 163.2[1][2]

  • Product Ions (Q3):

    • m/z 80.2 (often used as the quantifier)[1][2]

    • m/z 118.2 (often used as the qualifier)[1][2]

    • Other reported product ions include m/z 136, 133, 130.1, 117.3, 105.9, and 77.2.[3]

Q2: My signal intensity for this compound is low. How can I improve it?

A2: Low signal intensity can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Ion Source Parameter Optimization: Ensure your ion source parameters are optimized. This can be done by infusing a standard solution of this compound directly into the mass spectrometer.[4][5] Key parameters to adjust include:

    • IonSpray Voltage/Nebulizer Current: Optimal values can vary between instruments but are crucial for efficient ionization. A typical starting point for nebulizer current is around 3.0 µA.[1][4]

    • Source Temperature: A source temperature of around 450°C to 550°C is often used.[1][4]

    • Gas Pressures (Nebulizer, Auxiliary, Curtain): These gases aid in desolvation and ionization. Typical values can range from 30 to 70 psi for nebulizer and auxiliary gases and around 30 psi for curtain gas.[1][4]

  • Collision Energy (CE) Optimization: The collision energy directly impacts the fragmentation of the precursor ion and the intensity of the product ions. This is a compound-dependent parameter that needs to be optimized to maximize the signal for your specific MRM transitions.

  • Sample Preparation: Inefficient sample extraction can lead to low analyte concentration. Consider optimizing your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery.

  • Mobile Phase Composition: Ensure the mobile phase is compatible with efficient ionization. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid in the protonation of this compound in positive ion mode.[1]

Q3: I am observing poor peak shape (e.g., tailing, fronting) for my this compound peak. What could be the cause?

A3: Poor peak shape in liquid chromatography can be attributed to several factors:

  • Column Choice: The choice of the analytical column is critical. A Synergi Polar RP column has been shown to provide good separation for this compound.[1][4]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Try to dissolve your final extract in a solvent similar in composition to the initial mobile phase.

  • Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 30°C) can improve peak shape and reproducibility.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge.

  • Effective Sample Cleanup: A robust sample preparation method, such as solid-phase extraction, is crucial to remove interfering substances.[6]

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient elution program can help achieve this.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended.[1][2] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Dilution: If the matrix effect is severe, diluting the sample can sometimes mitigate the issue, provided the analyte concentration remains above the limit of quantification.

Optimized Mass Spectrometry Parameters for this compound

The following table summarizes typical optimized mass spectrometry parameters for the analysis of this compound using HPLC-MS/MS with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode. Note that optimal values may vary depending on the specific instrument and experimental conditions.

ParameterTypical ValueReference
Ionization Mode Positive Ion[4],[1]
Precursor Ion (Q1) m/z 163.2[1],[2]
Product Ion (Q3) m/z (Quantifier) 80.2[1],[2]
Product Ion (Q3) m/z (Qualifier) 118.2[1],[2]
Dwell Time (ms) Varies by instrument[1]
Declustering Potential (V) Instrument dependent, requires optimization[1]
Entrance Potential (V) Instrument dependent, requires optimization[1]
Collision Energy (V) Instrument dependent, requires optimization[7]
Collision Cell Exit Potential (V) Instrument dependent, requires optimization[5]
Source Temperature (°C) 450 - 550[4],[1]
Nebulizer Gas (psi) 50 - 70[4],[1]
Auxiliary Gas (psi) 35 - 40[4],[1]
Curtain Gas (psi) 30 - 35[4],[1]
Nebulizer Current (µA) 3.0[4],[1]

Experimental Protocol: Optimization of MS/MS Parameters

This section outlines a general procedure for the optimization of compound-specific and source-dependent mass spectrometry parameters for this compound analysis.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol at a concentration of 1 mg/mL.
  • Prepare a working standard solution by diluting the stock solution to a concentration of approximately 100-1000 ng/mL in the initial mobile phase composition.

2. Direct Infusion and Compound Parameter Optimization:

  • Infuse the this compound working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • In the mass spectrometer software, perform a Q1 scan to identify the precursor ion (expected at m/z 163.2).
  • Perform a product ion scan by selecting the precursor ion (m/z 163.2) and ramping the collision energy to identify the major product ions.
  • Optimize the collision energy for each desired MRM transition (e.g., 163.2 -> 80.2 and 163.2 -> 118.2) to maximize the product ion signal.
  • Optimize other compound-specific parameters such as declustering potential (DP) and cell exit potential (CXP) according to the instrument manufacturer's guidelines.

3. Flow Injection and Source Parameter Optimization:

  • Set up a flow injection analysis (FIA) system by connecting the HPLC to the mass spectrometer without an analytical column.
  • Continuously inject the this compound working standard solution.
  • Systematically adjust the ion source parameters one at a time to maximize the signal intensity of the optimized MRM transitions. These parameters include:
  • IonSpray Voltage / Nebulizer Current
  • Source Temperature
  • Nebulizer Gas Pressure
  • Auxiliary Gas Pressure
  • Curtain Gas Pressure

4. LC-MS/MS Method Development:

  • Install the analytical column (e.g., Synergi Polar RP, 150 x 2.0 mm, 4 µm).[4]
  • Develop a suitable gradient elution method using mobile phases such as 0.01 M ammonium acetate and acetonitrile with 0.1% formic acid.[1][4]
  • Set the column temperature (e.g., 30°C) and flow rate (e.g., 0.4 mL/min).[4]
  • Inject the this compound standard and verify its retention time and peak shape.
  • Incorporate the optimized MS/MS parameters into the LC-MS/MS acquisition method.

5. Validation:

  • Perform a full method validation including assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects as per regulatory guidelines.

Workflow and Logic Diagrams

Norcotinine_MS_Optimization_Workflow cluster_prep 1. Preparation cluster_ms_opt 2. MS Parameter Optimization cluster_source_opt 3. Source Parameter Optimization cluster_lc_method 4. LC Method Development cluster_validation 5. Method Validation prep_std Prepare this compound Standard Solution direct_infusion Direct Infusion prep_std->direct_infusion q1_scan Q1 Scan (Identify Precursor Ion) direct_infusion->q1_scan product_ion_scan Product Ion Scan (Identify Fragment Ions) q1_scan->product_ion_scan mrm_opt Optimize MRM Transitions (CE, DP, CXP) product_ion_scan->mrm_opt fia Flow Injection Analysis (FIA) mrm_opt->fia source_params Optimize Source Parameters (Temp, Gas, Voltage) fia->source_params lc_params Develop LC Method (Column, Mobile Phase, Gradient) source_params->lc_params lc_ms_method Create Final LC-MS/MS Method lc_params->lc_ms_method validation Validate Method (Linearity, Accuracy, Precision) lc_ms_method->validation

Caption: Workflow for the optimization of mass spectrometry parameters for this compound analysis.

References

Technical Support Center: Norcotinine Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of norcotinine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your results.[2][3] In electrospray ionization (ESI), common causes include competition for charge on the droplet surface, changes in droplet viscosity and surface tension caused by high concentrations of interfering compounds, and co-precipitation of the analyte with non-volatile materials.[2][4]

Q2: I am not seeing any interfering peaks in my chromatogram, but my results are inconsistent. Could ion suppression still be the issue?

A2: Yes. Even with the high selectivity of MS/MS methods like Multiple Reaction Monitoring (MRM), ion suppression can be a significant problem.[2] The interfering compounds from the matrix may not be detected by your specific MRM transitions, but their presence during the ionization process can still suppress the signal of your target analyte, this compound.[5] This can lead to issues with reproducibility and accuracy.[2]

Q3: What are the most common sources of ion suppression in biological samples for this compound analysis?

A3: For biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are endogenous components like phospholipids, salts, and proteins.[3][6][7] Exogenous substances, such as polymers leached from plastic labware, can also contribute.[2] Phospholipids are particularly problematic as they often elute in the middle of reversed-phase chromatographic runs, potentially co-eluting with this compound and causing significant ion suppression.[6][7]

Q4: How can I detect and quantify the extent of ion suppression in my assay?

A4: A common method to evaluate ion suppression is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a sample matrix spiked after extraction to the peak area of this compound in a pure solvent standard at the same concentration. A lower peak area in the matrix sample indicates the presence of ion suppression.[2]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of ion suppression. Here are the steps to troubleshoot and mitigate this issue, starting from sample preparation through to data acquisition.

Effective sample preparation is the most crucial step to remove interfering matrix components before they enter the LC-MS system.[3]

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing a broad range of interferences, including phospholipids and salts.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, separating this compound from many endogenous matrix components.[3]

    • Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE.[2][7] It removes proteins but can leave behind other interfering substances like phospholipids.[7] Acetone precipitation has been shown to be effective for depleting phospholipids, proteins, and salts in urine samples for nicotine metabolite analysis.[8]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma sample with an internal standard solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the this compound and other analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[4]

  • Recommendations:

    • Use a High-Resolution Column: Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns provide significantly better resolution than traditional HPLC, which can separate this compound from interfering peaks.[6]

    • Gradient Optimization: Adjust the mobile phase gradient to ensure that this compound does not elute in regions with a high density of matrix components, typically at the very beginning or end of the gradient.[2]

    • Column Chemistry: Consider alternative column chemistries, such as a biphenyl phase, which can offer different selectivity for basic compounds like this compound and may aid in resolving it from matrix interferences.[9] A phenyl-hexyl stationary phase has also been used to improve π-π interactions and separate nicotine metabolites from co-eluting matrix components.[10]

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction

Sample Preparation MethodTypical Ion Suppression (%)Analyte Recovery (%)Key Advantage
Protein Precipitation (Acetonitrile)20-50%80-100%Fast and simple
Liquid-Liquid Extraction10-30%70-95%Cleaner than PPT
Solid-Phase Extraction<15%85-105%Most effective for removing interferences

Note: Values are approximate and can vary significantly based on the specific matrix, analyte, and protocol.

Using a SIL-IS is the gold standard for compensating for ion suppression.[1]

  • Why it works: A SIL-IS for this compound (e.g., this compound-d4) is chemically and physically almost identical to the unlabeled analyte.[11] It will co-elute and experience the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[1][12]

While less impactful than sample preparation and chromatography, adjusting MS parameters can sometimes help.

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar compounds.[2][4]

    • Workflow for Method Development:

      Start Start: Ion Suppression Observed for this compound SPE Implement SPE Sample Cleanup Start->SPE UPLC Optimize UPLC Separation SPE->UPLC SIL_IS Use this compound-d4 Internal Standard UPLC->SIL_IS APCI Test APCI Source SIL_IS->APCI End End: Reduced Ion Suppression APCI->End

      Caption: Troubleshooting workflow for reducing ion suppression.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

This issue often arises from sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression for each sample.[1]

  • Protocol: Prepare your calibration standards and quality control samples in the same biological matrix (e.g., blank plasma, urine) as your unknown samples.[1][3] This helps to ensure that the calibrators and QCs experience similar matrix effects as the study samples, improving accuracy.[3]

  • When to use: If this compound concentrations are sufficiently high, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[1][4] However, this will also reduce the analyte concentration, so this approach is only feasible if the diluted concentration remains well above the lower limit of quantification (LLOQ).[2]

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical (Correction) SamplePrep Sample Preparation (SPE, LLE, PPT) Dilution Sample Dilution Chromatography Chromatographic Separation (UPLC) MS_Settings MS Source Optimization (APCI) SIL_IS Stable Isotope-Labeled Internal Standard MatrixMatch Matrix-Matched Calibration IonSuppression Ion Suppression for this compound IonSuppression->SamplePrep mitigated by IonSuppression->Dilution mitigated by IonSuppression->Chromatography mitigated by IonSuppression->MS_Settings mitigated by IonSuppression->SIL_IS corrected by IonSuppression->MatrixMatch corrected by

Caption: Strategies to mitigate and correct for ion suppression.

References

Technical Support Center: Resolving Co-eluting Peaks with Norcotinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of norcotinine.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: The most common co-eluting compounds with this compound are its isomers and other tobacco alkaloids with similar physicochemical properties. Anabasine and nornicotine are frequently reported to co-elute with this compound, especially in reversed-phase chromatography.[1] Since these compounds can be isobaric (having the same mass-to-charge ratio), their chromatographic separation is critical for accurate quantification by mass spectrometry.[1]

Q2: Why is my standard C18 column failing to resolve this compound from other peaks?

A2: Standard C18 columns separate compounds primarily based on hydrophobicity. This compound and other polar tobacco alkaloids have limited retention on these columns, leading to elution near the solvent front and increasing the likelihood of co-elution with other polar compounds.[1] More specialized column chemistries or alternative chromatographic modes are often necessary for adequate separation.

Q3: What is Hydrophilic Interaction Chromatography (HILIC) and why is it recommended for this compound analysis?

A3: Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is particularly well-suited for the separation of polar compounds like this compound that are poorly retained in reversed-phase chromatography.[1] HILIC can provide superior separation of this compound from isobaric interferences like anabasine and nornicotine.[1]

Q4: Can I still use reversed-phase chromatography for this compound analysis?

A4: Yes, but modifications to the standard C18 approach are recommended. Using a column with a different selectivity, such as a Biphenyl stationary phase, can improve the retention and separation of polar basic compounds like this compound.[2] Additionally, careful optimization of the mobile phase, including pH and organic modifier, is crucial for achieving resolution.

Troubleshooting Guide: Resolving this compound Co-elution

If you are observing co-eluting peaks for this compound, follow this step-by-step troubleshooting guide.

Step 1: Confirm Co-elution

Before making significant changes to your method, confirm that you are dealing with co-elution and not another issue like peak splitting due to a column void or poor peak shape.

  • Visual Inspection: Look for shoulders on your this compound peak or asymmetrical peak shapes.[3]

  • Peak Purity Analysis: If using a diode array detector (DAD) or a mass spectrometer, examine the spectra across the peak. A change in the spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.[3]

Step 2: Method Optimization

If co-elution is confirmed, systematically optimize your chromatographic conditions.

Experimental Protocols

Below are detailed experimental protocols for sample preparation and chromatographic analysis of this compound.

Protocol 1: Sample Preparation from Biological Matrices (Urine/Plasma)

This protocol describes a general procedure for the extraction of this compound and other nicotine metabolites from biological fluids.

  • Sample Aliquoting: Take a 1 mL aliquot of the plasma or urine sample.[4]

  • Internal Standard Spiking: Add an internal standard solution (e.g., deuterated this compound) to the sample.

  • Protein Precipitation (for plasma): For plasma samples, add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge for 10 minutes at 1100 x g.[4] Alternatively, acetone can be used for protein precipitation.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent (e.g., 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase.[4]

Protocol 2: LC-MS/MS Analysis using a Biphenyl Column

This method is suitable for the rapid and accurate analysis of this compound and related compounds.[2]

  • Column: Raptor Biphenyl (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-3.0 min: 5-40% B

    • 3.0-3.1 min: 40-95% B

    • 3.1-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (MS/MS) with appropriate MRM transitions for this compound.

Quantitative Data

The following tables summarize typical performance data for LC-MS/MS methods for this compound analysis.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity Range2 - 1,000 ng/mL[2]
Limit of Quantification (LOQ)1.0 ng/mL (in plasma)[4]
Extraction Recovery52 - 88% (in plasma)[4]
Intra-day Imprecision≤ 14%[4]
Inter-day Imprecision≤ 17%[4]

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in the analysis of this compound.

Troubleshooting_Workflow start Co-elution Suspected confirm Confirm Co-elution (Peak Purity, Spectral Analysis) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_mobile Optimize Mobile Phase (Gradient, pH, Organic Modifier) is_coelution->optimize_mobile Yes other_issue Investigate Other Issues (Peak Splitting, Column Void) is_coelution->other_issue No resolution_achieved1 Resolution Achieved? optimize_mobile->resolution_achieved1 change_column Change Stationary Phase (e.g., HILIC, Biphenyl) resolution_achieved1->change_column No end_success Analysis Complete resolution_achieved1->end_success Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 resolution_achieved2->end_success Yes

A logical workflow for troubleshooting co-eluting peaks.

Signaling Pathway of Nicotine Metabolism

The following diagram illustrates the metabolic pathway of nicotine, showing the generation of this compound and other metabolites.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine Nicotine_N_Oxide Nicotine 1'-N-Oxide Nicotine->Nicotine_N_Oxide Hydroxycotinine trans-3'-hydroxycotinine Cotinine->Hydroxycotinine Cotinine_N_Oxide Cotinine N-Oxide Cotinine->Cotinine_N_Oxide This compound This compound Nornicotine->this compound

References

Addressing Variability in Norcotinine Immunoassay Results: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in norcotinine immunoassay results. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound immunoassay results?

Variability in this compound immunoassay results can stem from several factors, including:

  • Cross-reactivity: Antibodies used in the immunoassay may cross-react with other nicotine metabolites, most notably 3-hydroxycotinine (3-HC), which can lead to overestimated this compound concentrations.[1][2]

  • Matrix Effects: Components within the biological sample (e.g., urine, plasma, saliva) can interfere with the antibody-antigen binding, leading to inaccurate results.

  • Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and lot-to-lot variability in kit reagents can all introduce significant error.[3]

  • Reagent Quality: The use of expired or improperly stored reagents can lead to a decrease in assay performance.

Q2: How can I minimize cross-reactivity in my this compound immunoassay?

To minimize cross-reactivity, consider the following:

  • Antibody Specificity: Whenever possible, choose an assay that utilizes a monoclonal antibody with high specificity for this compound and low cross-reactivity to other nicotine metabolites. Review the manufacturer's data sheet for cross-reactivity information.

  • Sample Dilution: Performing serial dilutions of your samples can help to reduce the impact of cross-reacting substances that may have a lower binding affinity than this compound.

  • Confirmation with a Specific Method: For critical applications, it is recommended to confirm immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Q3: What is the typical sensitivity and specificity of a this compound immunoassay?

The performance of this compound immunoassays can vary between manufacturers. While specific data for this compound assays is less common in the provided search results, data from cotinine immunoassays can offer some insight into typical performance ranges. For example, one cotinine enzyme immunoassay (EIA) was found to have a sensitivity of 100% and a specificity of 81% when compared to LC-MS/MS.[1] It is crucial to consult the product insert for the specific this compound immunoassay kit you are using for its stated performance characteristics.

Q4: How do results from a this compound immunoassay compare to LC-MS/MS?

Immunoassays are generally used for screening purposes due to their speed and ease of use, while LC-MS/MS is considered the gold standard for confirmation and quantification due to its high specificity and sensitivity.[1] Immunoassay results can sometimes be higher than those obtained by LC-MS/MS due to cross-reactivity with other metabolites.[3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound immunoassays.

Issue 1: High Background or Non-Specific Binding

A high background signal can mask the specific signal from this compound, leading to inaccurate quantification.

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps. Ensure complete aspiration of wash buffer between each step. Use a wash buffer containing a mild detergent (e.g., Tween-20).
Inadequate Blocking Increase the concentration or incubation time of the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Ensure proper sealing of plates during incubation to prevent well-to-well contamination.
Contaminated Reagents Use fresh, high-quality reagents and sterile water for buffer preparation.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Troubleshooting Step
Reagent Problems Confirm that all reagents are within their expiration date and have been stored under the recommended conditions. Allow all reagents to come to room temperature before use.
Incorrect Antibody Dilution Prepare fresh antibody dilutions and double-check all calculations.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. If necessary, use a fresh vial.
Insufficient Incubation Time Increase the incubation times for the antibody and substrate steps to allow for sufficient binding and color development.
Sample Matrix Interference Dilute the sample to reduce the concentration of interfering substances. Ensure the pH of the sample is within the optimal range for the assay.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Inconsistent results between replicate wells or assays can compromise the reliability of your data.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure consistent and accurate pipetting technique. Use calibrated pipettes and fresh tips for each replicate.
Variable Incubation Conditions Maintain consistent incubation times and temperatures for all plates and wells. Avoid stacking plates during incubation.
Incomplete Washing Ensure uniform and thorough washing of all wells.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water.
Lot-to-Lot Reagent Variability If a new kit lot is being used, run control samples to ensure consistency with previous lots.

Quantitative Data Summary

Table 1: Cross-Reactivity of a Salivary Cotinine Enzyme Immunoassay [2]

CompoundCross-Reactivity (%)
Nicotine0.0293
NicotinamideNot Detected
Nicotinic acidNot Detected
3-OH-Cotinine24.82

Experimental Protocols

Key Experiment: Competitive ELISA for this compound

This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound in a sample. Users should always refer to the specific protocol provided with their immunoassay kit.

Materials:

  • Microtiter plate pre-coated with anti-norcotinine antibody

  • This compound standards

  • This compound-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 1N H₂SO₄)

  • Samples for analysis

  • Precision pipettes and tips

  • Microplate reader

Methodology:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standards according to the kit instructions.

  • Sample/Standard Addition: Add a specific volume of the standards, controls, and samples to the appropriate wells of the microtiter plate.

  • Conjugate Addition: Add the this compound-HRP conjugate to each well. This will initiate the competitive binding between the this compound in the sample/standard and the enzyme-labeled this compound for the limited antibody binding sites on the plate.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to addressing variability in this compound immunoassay results.

TroubleshootingWorkflow cluster_reproducibility Troubleshooting Poor Reproducibility cluster_signal Troubleshooting Low Signal cluster_background Troubleshooting High Background cluster_cross_reactivity Addressing Cross-Reactivity start Inconsistent Results check_reproducibility Poor Reproducibility (High CV) start->check_reproducibility check_signal Low or No Signal start->check_signal check_background High Background start->check_background confirm_cross_reactivity Suspected Cross-Reactivity start->confirm_cross_reactivity pipetting Review Pipetting Technique check_reproducibility->pipetting incubation Standardize Incubation Conditions check_reproducibility->incubation washing Ensure Uniform Washing check_reproducibility->washing edge_effects Address Edge Effects check_reproducibility->edge_effects reagents Check Reagent Viability check_signal->reagents dilutions Verify Antibody Dilutions check_signal->dilutions conjugate Confirm Conjugate Activity check_signal->conjugate incubation_time Optimize Incubation Times check_signal->incubation_time wash_steps Increase Wash Steps check_background->wash_steps blocking Optimize Blocking check_background->blocking antibody_conc Titrate Antibody Concentration check_background->antibody_conc contamination Prevent Cross- Contamination check_background->contamination review_datasheet Review Kit Datasheet confirm_cross_reactivity->review_datasheet sample_dilution Perform Sample Dilution confirm_cross_reactivity->sample_dilution lcms_confirmation Confirm with LC-MS/MS confirm_cross_reactivity->lcms_confirmation CompetitiveELISA start Start prep Prepare Reagents and Standards start->prep add_sample Add Samples/Standards to Coated Plate prep->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate analyze Calculate Results read_plate->analyze end End analyze->end

References

Technical Support Center: Optimizing Norcotinine Recovery from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of norcotinine from complex biological matrices such as plasma, urine, and tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the sample matrix, required cleanup level, and available instrumentation.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can stem from several factors, including:

  • Suboptimal Extraction pH: The pH of the sample can affect the charge state of this compound, influencing its solubility and interaction with extraction media.

  • Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

  • Analyte Instability: this compound can degrade due to improper storage conditions (temperature, light exposure) or prolonged sample processing times.[1]

  • Adsorption to Surfaces: this compound may adsorb to glass or plastic labware, leading to losses during sample handling.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them, consider the following:

  • Improve Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components.[3][4]

  • Use of Internal Standards: A stable isotope-labeled internal standard for this compound can help compensate for matrix effects.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact sensitivity.[3]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound, it is crucial to store biological samples at ultra-low temperatures, preferably -80°C, immediately after collection. Minimize freeze-thaw cycles and protect samples from light to prevent degradation.[1] Acidifying the sample can also improve the stability of nicotine and its metabolites by keeping them in an ionized form, which is less volatile.[5]

Troubleshooting Guides

Issue 1: Low this compound Recovery with Solid-Phase Extraction (SPE)

Question: My this compound recovery is consistently below 70% using a polymeric SPE cartridge. How can I improve this?

Answer:

Low recovery in SPE can be addressed by systematically optimizing each step of the process. Follow this troubleshooting workflow:

SPE_Troubleshooting start Low Recovery in SPE check_sample_prep Verify Sample Pre-treatment (pH Adjustment, Dilution) start->check_sample_prep check_conditioning Ensure Proper Cartridge Conditioning check_sample_prep->check_conditioning pH & Dilution OK check_loading Optimize Loading Conditions (Flow Rate) check_conditioning->check_loading Conditioning OK check_washing Evaluate Wash Solvent Strength check_loading->check_washing Loading OK check_drying Assess Drying Step check_washing->check_drying Washing OK check_elution Optimize Elution Solvent (Composition & Volume) final_analysis Re-analyze Recovery check_elution->final_analysis Elution Optimized check_drying->check_elution Drying OK

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Steps:

  • Sample Pre-treatment:

    • pH Adjustment: Ensure the sample pH is optimized for retention on the SPE sorbent. For cation exchange SPE, a pH below the pKa of this compound is generally required.

    • Dilution: Diluting viscous samples like plasma can improve flow characteristics and reduce matrix interferences.

  • Cartridge Conditioning and Equilibration:

    • Ensure the sorbent is properly wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix (minus the analyte).[6] Inadequate conditioning can lead to inconsistent retention.

  • Sample Loading:

    • Flow Rate: A slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) is crucial for efficient analyte retention.[7]

  • Washing:

    • The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. Test different wash solvents with varying organic content.

  • Drying:

    • Ensure the cartridge is adequately dried after the wash step, as residual water can interfere with the elution of this compound with organic solvents. However, excessive drying can lead to the loss of volatile analytes.[7]

  • Elution:

    • Solvent Composition: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For cation exchange SPE, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is typically required.[8]

    • Soak Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes can improve recovery.[7]

    • Volume and Steps: Eluting with multiple smaller volumes of solvent can be more effective than a single large volume.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I'm observing high variability in this compound concentrations between replicate samples. What could be the cause?

Answer:

Poor reproducibility often points to inconsistencies in sample handling and preparation or to matrix effects.

Reproducibility_Troubleshooting start Poor Reproducibility check_sample_homogeneity Ensure Sample Homogeneity start->check_sample_homogeneity check_pipetting Verify Pipetting Accuracy check_sample_homogeneity->check_pipetting Homogeneous check_is Evaluate Internal Standard Addition check_pipetting->check_is Accurate check_evaporation Assess Evaporation Step check_is->check_evaporation Consistent check_matrix_effects Investigate Matrix Effects check_evaporation->check_matrix_effects Controlled final_analysis Re-evaluate Reproducibility check_matrix_effects->final_analysis Mitigated

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Sample Homogeneity: Ensure that samples, especially tissue homogenates, are thoroughly mixed before aliquoting.

  • Pipetting: Calibrate and verify the accuracy of all pipettes used for sample and reagent transfers.

  • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.

  • Evaporation Step: If an evaporation step is used, be mindful of potential analyte loss, especially for volatile compounds. Use a gentle stream of nitrogen and a controlled temperature.

  • Matrix Effects: Perform a post-extraction addition experiment to assess the presence of matrix effects.[9] If significant ion suppression or enhancement is observed, further optimization of the sample cleanup and/or chromatographic method is necessary.

Issue 3: Protein Precipitation Issues

Question: After adding a precipitating solvent (e.g., acetonitrile or acetone), I am not getting a well-formed protein pellet, or my recovery is low.

Answer:

Incomplete protein precipitation can lead to insufficient sample cleanup and low analyte recovery.

  • Solvent-to-Sample Ratio: Ensure the correct ratio of precipitating solvent to sample is used. A common starting point is 3:1 (solvent:sample).

  • Temperature: Perform the precipitation at a low temperature (e.g., on ice or at -20°C) to enhance protein aggregation.

  • Vortexing and Incubation: Vortex the sample vigorously after adding the solvent and allow for a sufficient incubation period at low temperature to facilitate complete precipitation.

  • Centrifugation: Increase the centrifugation speed and/or time to ensure a compact pellet is formed.

  • Analyte Co-precipitation: this compound may become entrapped in the protein pellet. After the initial centrifugation, consider resuspending the pellet in a small volume of a suitable solvent, vortexing, and re-centrifuging to recover any trapped analyte.

Data on this compound Recovery Rates

The following table summarizes typical recovery rates for this compound from various matrices using different extraction methods, as reported in the literature.

MatrixExtraction MethodAnalyte(s) Including this compoundAverage Recovery (%)Reference(s)
PlasmaSolid-Phase Extraction (SPE)Nicotine, 8 metabolites including this compound, and 2 minor alkaloids52 - 88[10]
UrineSolid-Phase Extraction (SPE)Nicotine, 8 metabolites including this compound, and 2 minor alkaloids51 - 118[10]
UrineAcetone PrecipitationNicotine, 6 metabolites including this compound, and 2 minor alkaloids76 - 99[5]
MeconiumSolid-Phase Extraction (SPE)Nicotine, cotinine, OH-cotinine, this compound, nornicotine56.2 - 95.7[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate internal standard.

    • Add 500 µL of 4% phosphoric acid and vortex to mix.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol provides a general framework for LLE.

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 200 µL of 5 M sodium hydroxide to adjust the pH to >9. Vortex to mix.

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the organic (lower) layer to a clean tube.

  • Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Norcotinine Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of norcotinine during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important? this compound is a metabolite of nicotine and its primary metabolite, cotinine.[1][2] It serves as a biomarker for assessing exposure to tobacco smoke.[3] Ensuring the stability of this compound during sample preparation is critical for its accurate quantification in biological samples. Degradation can lead to an underestimation of its concentration, resulting in unreliable data for clinical and toxicological studies.

Q2: What are the primary factors that can cause this compound degradation during sample preparation? Several factors can influence the stability of this compound during sample preparation:

  • pH: Extreme pH values, particularly strong acidic or alkaline conditions, can potentially lead to hydrolysis or structural changes.[4][5][6]

  • Temperature: Elevated temperatures, especially during steps like solvent evaporation, can cause thermal degradation.[5][6][7] It is advisable to keep samples cool and use controlled temperatures (e.g., <40°C) for evaporation steps.[7][8]

  • Light Exposure: Prolonged exposure to high-intensity light, especially UV radiation, can lead to photodegradation.[9][10] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[11]

  • Oxidation: The presence of oxidizing agents can degrade this compound.[5][6] It is recommended to degas solvents and work under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.[11]

  • Enzymatic Activity: Residual enzymatic activity in biological samples, if not properly inactivated, could potentially contribute to degradation.[7]

Q3: How should I store biological samples to ensure this compound stability? Proper sample storage is crucial for preventing degradation prior to analysis.

  • Short-Term Storage: For storage up to 72 hours, refrigeration at 4°C is generally acceptable.[8]

  • Long-Term Storage: For longer periods, freezing samples at -20°C or -80°C is recommended to minimize any potential degradation.[7] Urine samples, in particular, show great stability when frozen, allowing for long-term storage.[2]

Q4: Can the choice of sample preparation technique affect this compound stability? Yes, the chosen method can significantly impact analyte stability. Solid-Phase Extraction (SPE) is a highly selective and common technique.[12] However, issues like incorrect solvent choice, improper pH, or extreme temperatures during the process can lead to degradation. Liquid-liquid extraction is another common method, and the choice of solvents and pH is equally critical.[13]

Analyte Stability Data

The stability of this compound in biological matrices is crucial for accurate quantification. The following table summarizes stability data from a study on nicotine metabolites in meconium.

Storage ConditionDurationAnalyte LossMatrix
Refrigerated72 hours< 15%Meconium
Autosampler24 hours< 15%Meconium

Table 1: this compound stability under various storage conditions. Data sourced from a study on meconium samples.[8]

Troubleshooting Guide: Low this compound Recovery

Low or inconsistent recovery is a common issue in sample preparation. This guide helps diagnose and solve potential problems, particularly when using Solid-Phase Extraction (SPE).

Problem / SymptomPotential CauseSuggested Solution
Analyte is lost during sample loading (present in flow-through). 1. Improper Cartridge Conditioning: The sorbent is not properly wetted, preventing analyte retention.Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar to the sample matrix. Do not let the sorbent dry out before loading the sample.[7][12][14]
2. Incorrect Sample pH: The pH of the sample may prevent the analyte from binding effectively to the SPE sorbent.Adjust the sample pH to ensure the analyte is in the correct form for the chosen SPE chemistry (e.g., neutral for reversed-phase, charged for ion-exchange).[14]
3. Sample Solvent is Too Strong: The solvent in which the sample is dissolved has a higher affinity for the analyte than the sorbent does.Dilute the sample with a weaker solvent to decrease its elution strength and promote binding to the sorbent.[12][14]
4. High Flow Rate: The sample is passing through the cartridge too quickly for effective binding to occur.Decrease the flow rate during sample loading to approximately 1 mL/min to allow sufficient interaction time between the analyte and the sorbent.[7][14]
Analyte is lost during the wash step. 1. Wash Solvent is Too Strong: The wash solvent is eluting the analyte along with the interferences.Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent). The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound.[12][15]
Analyte is retained on the cartridge but not eluted. 1. Incomplete Elution: The elution solvent is too weak to fully remove the analyte from the sorbent.Increase the strength or volume of the elution solvent. Consider changing the pH of the elution solvent to improve analyte solubility and reduce interaction with the sorbent.[12][15]
2. Secondary Interactions: The analyte is interacting with the sorbent through secondary mechanisms (e.g., polar interactions on a reversed-phase sorbent).Modify the elution solvent to disrupt these secondary interactions. For example, add a small amount of acid or base.[15]
Low recovery after solvent evaporation. 1. Thermal Degradation: The temperature used for evaporation is too high, causing the analyte to degrade.Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature (e.g., 35-40°C).[7][8]
2. Over-drying: The sample residue was dried for too long or too aggressively, causing loss of the volatile analyte.Avoid excessive drying of the residue. Reconstitute the sample promptly in a precise volume of the mobile phase once dryness is achieved.[7]

Below is a logical workflow for troubleshooting low this compound recovery.

G Troubleshooting Logic for Low this compound Recovery start Low this compound Recovery Detected check_flowthrough Analyze Flow-Through from Loading Step start->check_flowthrough check_wash Analyze Wash Fraction check_flowthrough->check_wash Analyte Absent loading_issue Problem: Analyte Loss During Loading check_flowthrough->loading_issue Analyte Present check_elution Analyze Elution Process check_wash->check_elution Analyte Absent wash_issue Problem: Analyte Loss During Wash check_wash->wash_issue Analyte Present elution_issue Problem: Incomplete Elution check_elution->elution_issue Analyte Retained on Column degradation_issue Consider Post-Elution Degradation (Evaporation Step) check_elution->degradation_issue Analyte Not Retained solution_loading Solutions: - Check/Optimize Conditioning - Adjust Sample pH/Solvent - Reduce Flow Rate loading_issue->solution_loading solution_wash Solution: - Decrease Wash Solvent Strength wash_issue->solution_wash solution_elution Solutions: - Increase Elution Solvent Strength/Volume - Modify Elution Solvent for Secondary Interactions elution_issue->solution_elution solution_degradation Solutions: - Lower Evaporation Temperature - Avoid Over-drying degradation_issue->solution_degradation

A flowchart for troubleshooting low this compound recovery.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol provides a general workflow for extracting this compound from matrices like plasma or urine. Optimization may be required based on the specific matrix and analytical instrumentation.

1. Materials and Reagents:

  • SPE Cartridges (e.g., Mixed-mode or Reversed-phase)

  • Biological Sample (e.g., Plasma, Urine)

  • Internal Standard (e.g., this compound-d3)

  • Buffer Solution (e.g., Phosphate or Acetate buffer)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solution (e.g., Deionized Water or Buffer)

  • Wash Solvent (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v) or Methanol)[8]

  • Nitrogen Evaporation System

  • Reconstitution Solvent (Mobile Phase)

2. Sample Pre-treatment:

  • Thaw frozen biological samples to room temperature.

  • To 1 mL of the sample, add the internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4) to homogenize the sample and adjust the pH.[7]

  • Vortex the sample to ensure thorough mixing.

3. Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.[8]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water or buffer through it. Do not allow the cartridge to dry out.[7][8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[7]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.[7]

  • Drying: Dry the cartridge thoroughly under vacuum or by passing a stream of nitrogen/air through it for 5-10 minutes to remove residual water.[7][8]

  • Elution: Elute the this compound from the cartridge with 2-6 mL of the elution solvent into a clean collection tube.[7][8]

4. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (≤40°C).[7][8]

  • Reconstitute the residue in a precise volume (e.g., 100-200 µL) of the appropriate mobile phase for your analytical method (e.g., LC-MS/MS).[7][8]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

G General Workflow for this compound Sample Preparation cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps thaw Thaw Sample add_is Add Internal Standard thaw->add_is add_buffer Add Buffer & Vortex add_is->add_buffer load 3. Load Sample (~1 mL/min) add_buffer->load condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) condition->equilibrate equilibrate->load wash 4. Wash Cartridge (e.g., Water, 5% MeOH) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute Analyte dry->elute evaporate Evaporate Eluate (<40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Transfer to Vial & Analyze (LC-MS/MS) reconstitute->analyze

A typical experimental workflow for this compound extraction.

Key Degradation Factors Visualization

Understanding the factors that can compromise sample integrity is the first step toward prevention.

G Factors Contributing to this compound Degradation center This compound Degradation ph Extreme pH (Acidic/Alkaline) center->ph temp High Temperature (>40°C) center->temp light Light Exposure (UV) center->light oxidation Oxidation center->oxidation enzyme Residual Enzymatic Activity center->enzyme ph_desc Hydrolysis / Structural Change ph->ph_desc temp_desc Thermal Degradation (esp. during evaporation) temp->temp_desc light_desc Photodegradation light->light_desc oxidation_desc Oxidative Degradation oxidation->oxidation_desc enzyme_desc Metabolic Conversion enzyme->enzyme_desc

Key environmental and chemical factors causing degradation.

References

Validation & Comparative

Cross-Validation of Norcotinine and Cotinine as Tobacco Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tobacco exposure is critical. Cotinine, the primary metabolite of nicotine, has long been the gold standard biomarker. However, the role and utility of other minor metabolites, such as norcotinine, are also of interest for a comprehensive understanding of nicotine metabolism and exposure. This guide provides an objective comparison of this compound and cotinine as tobacco biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison of Cotinine and this compound

Cotinine is the most widely used biomarker for tobacco exposure due to its high sensitivity and specificity, and its longer half-life compared to nicotine.[1][2] this compound, a minor metabolite of cotinine, is less frequently used but can provide additional information on nicotine metabolism.[3][4]

Biomarker CharacteristicCotinineThis compoundSource(s)
Metabolic Pathway Major metabolite of nicotine (70-80% of nicotine is converted to cotinine).[5][6]Minor metabolite of cotinine, produced by demethylation.[3][3][5][6]
Primary Metabolizing Enzyme CYP2A6CYP2A6[7][8]
Half-Life 16-18 hours in plasma, saliva, and urine.[1]Less well-documented, but as a downstream metabolite of cotinine, its presence indicates nicotine exposure.[1][9]
Typical Concentrations in Urine (Smokers) 1000 - 8000 ng/mLSignificantly lower than cotinine.[10]
Typical Concentrations in Saliva (Smokers) >100 ng/mLSignificantly lower than cotinine.[11]
Sensitivity for Smoking Status High (can range from 69% to 99%).[11]Lower than cotinine due to lower concentrations.[11]
Specificity for Smoking Status High (can range from 74% to 99%).[11]High, as it is a specific metabolite of nicotine.[11]
Cut-off Values for Smoking Status (Urine) 50-200 ng/mL.[12][13]Not well-established due to its minor status.[12][13]
Cut-off Values for Smoking Status (Saliva/Plasma) 10-20 ng/mL.[12][13]Not well-established due to its minor status.[12][13]

Signaling Pathways and Experimental Workflows

To visualize the metabolic relationship and a typical analytical workflow, the following diagrams are provided.

Metabolic Pathway of Nicotine to this compound Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway, 70-80%) This compound This compound Cotinine->this compound CYP2A6 (Minor Pathway) Other_Metabolites Other Metabolites (e.g., trans-3'-hydroxycotinine) Cotinine->Other_Metabolites CYP2A6

Metabolic pathway from nicotine to cotinine and this compound.

Experimental Workflow for Biomarker Analysis Sample_Collection Sample Collection (Urine, Saliva, or Blood) Sample_Preparation Sample Preparation (e.g., LLE or SPE) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis Result_Interpretation Result Interpretation (Comparison to Cut-offs) Data_Analysis->Result_Interpretation

A typical experimental workflow for biomarker validation.

Experimental Protocols

The quantification of cotinine and this compound in biological matrices is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from a method for the analysis of nicotine and its metabolites in urine.[3]

  • Aliquot Sample: Take a 250 µL aliquot of the urine sample.

  • Internal Standard: Add an internal standard solution (e.g., deuterated analogs of the analytes) to the sample.

  • Basification: Add 50 µL of 5 N sodium hydroxide to the sample to basify it.

  • Extraction: Add 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and vortex for 1.5 minutes to extract the analytes.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of water) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

A rapid and accurate LC-MS/MS analysis can be achieved using a biphenyl column with a mobile phase suitable for mass spectrometry.[3]

  • Chromatographic Column: A column such as a Raptor Biphenyl column is effective for separating nicotine and its metabolites.[3]

  • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component like acetonitrile or methanol, is used.

  • Mass Spectrometry: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of cotinine and this compound. Optimized parameters for declustering potential, collision energy, and other settings are crucial for sensitivity.[14]

Conclusion

Cotinine remains the preferred biomarker for assessing tobacco use and exposure due to its abundance and well-characterized pharmacokinetics. Its high concentrations in various biological fluids allow for robust and sensitive detection. This compound, while a specific metabolite of nicotine, is present at much lower concentrations, making it a less sensitive primary biomarker. However, the simultaneous measurement of both cotinine and this compound can provide a more detailed profile of an individual's nicotine metabolism, which may be valuable in specific research contexts, such as pharmacogenomics studies. The use of highly sensitive LC-MS/MS methods allows for the reliable quantification of both compounds.

References

Norcotinine Levels: A Comparative Analysis Between Traditional Smokers and E-Cigarette Users

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals nuanced differences in the levels of norcotinine, a minor metabolite of nicotine, between users of conventional cigarettes and electronic cigarettes. While cotinine remains the primary biomarker for nicotine exposure, understanding the profile of minor metabolites like this compound is crucial for researchers, scientists, and drug development professionals in assessing the metabolic impact of different nicotine delivery systems. Direct comparative studies focusing solely on this compound are limited, yet an analysis of available data provides valuable insights.

Quantitative Data Summary

The following table summarizes this compound levels in smokers and nornicotine levels (a precursor to this compound) in both smokers and e-cigarette users, as reported in various studies. It is important to note that direct comparisons are challenging due to variations in study design, participant demographics, and analytical methodologies.

BiomarkerUser GroupSample MatrixNumber of ParticipantsMean Concentration (± SD)RangeStudy
This compoundModerate Smokers (5-20 cigarettes/day)Urine9-16.07 - 160.7 µg/L[1]
This compoundSevere Smokers (>20 cigarettes/day)Urine2-28.70 - 98.10 µg/L[1]
NornicotineE-Cigarette UsersSaliva2019.4 ± 29.3 ng/mL3.3 - 136.9 ng/mL[2]
NornicotineSmokersSaliva1521.2 ± 13.7 ng/mL3.7 - 48.8 ng/mL[2]

Data for this compound in e-cigarette users was not available in the reviewed literature. Nornicotine, a direct metabolic precursor, is presented as a relevant proxy. A study on salivary nornicotine found no statistically significant difference between e-cigarette users and smokers.[2]

Nicotine Metabolism to this compound

Nicotine is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP2A6 playing a central role.[3] One of the metabolic pathways for nicotine involves its conversion to nornicotine, which is subsequently metabolized to this compound. Cotinine, the major metabolite of nicotine, can also be metabolized to this compound.

Nicotine_Metabolism Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Cotinine Cotinine Nicotine->Cotinine CYP2A6 This compound This compound Nornicotine->this compound Cotinine->this compound Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection\n(Urine, Plasma, Saliva) Sample Collection (Urine, Plasma, Saliva) Internal Standard\nAddition Internal Standard Addition Sample Collection\n(Urine, Plasma, Saliva)->Internal Standard\nAddition Extraction\n(SPE or LLE) Extraction (SPE or LLE) Internal Standard\nAddition->Extraction\n(SPE or LLE) Evaporation &\nReconstitution Evaporation & Reconstitution Extraction\n(SPE or LLE)->Evaporation &\nReconstitution Chromatographic Separation\n(LC or GC) Chromatographic Separation (LC or GC) Evaporation &\nReconstitution->Chromatographic Separation\n(LC or GC) Mass Spectrometric\nDetection (MS/MS) Mass Spectrometric Detection (MS/MS) Chromatographic Separation\n(LC or GC)->Mass Spectrometric\nDetection (MS/MS) Quantification Quantification Mass Spectrometric\nDetection (MS/MS)->Quantification Data Review &\nReporting Data Review & Reporting Quantification->Data Review &\nReporting

References

Norcotinine: A Comparative Analysis of its Potential as a Specific Biomarker for Smokeless Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of norcotinine against other established biomarkers for smokeless tobacco use. While cotinine remains the primary biomarker for tobacco exposure, and anabasine and anatabine are utilized to differentiate tobacco users from individuals on nicotine replacement therapy (NRT), the role of this compound is less defined. This document summarizes available quantitative data, details experimental protocols for biomarker analysis, and presents visual workflows to aid in the objective assessment of this compound's utility.

Performance Comparison of Tobacco Biomarkers

The following table summarizes the urinary concentrations of various nicotine metabolites and tobacco alkaloids in smokeless tobacco users, providing a quantitative comparison of their relative abundance.

Table 1: Urinary Concentrations of Nicotine and its Metabolites in Smokeless Tobacco Users

BiomarkerMean Concentration (ng/mL)Key Characteristics
Nicotine1310 - 1960[1]Parent compound, shorter half-life.
Cotinine 1790 - 2420 [1]Major metabolite of nicotine, widely used and validated biomarker for tobacco exposure.[2]
Nornicotine107 - 127[1]Minor metabolite of nicotine and also a minor alkaloid present in tobacco.[1]
This compound Not widely reported, considered a minor metabolite.A metabolite of cotinine.[3]
Anabasine22 - 24[1]Tobacco alkaloid, not a nicotine metabolite. Used to distinguish tobacco use from NRT.[4][5]
Anatabine41 - 45[1]Tobacco alkaloid, not a nicotine metabolite. Used to distinguish tobacco use from NRT.[4][5]

Note: Concentrations can vary significantly based on individual metabolism and product use patterns.

Nicotine Metabolism and Biomarker Formation

Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme.[3][6] The major pathway involves the conversion of nicotine to cotinine. Cotinine is then further metabolized to several other compounds, including this compound.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 This compound This compound Cotinine->this compound CYP2A6 Other_Metabolites Other Metabolites Cotinine->Other_Metabolites

Nicotine metabolism pathway to this compound.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of nicotine, its metabolites (including this compound), and other tobacco alkaloids in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To simultaneously quantify nicotine, cotinine, trans-3'-hydroxycotinine, this compound, and anabasine in human urine.

Materials:
  • Chemicals and Reagents: Acetonitrile, formic acid, water (LC-MS grade), reference standards for all analytes, and their corresponding deuterated internal standards.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Columns: A suitable reversed-phase column, such as a Synergi Polar-RP or Raptor Biphenyl column.[7][8]

  • Sample Preparation: Centrifuge, pipettes, autosampler vials.

Procedure:
  • Sample Preparation (Liquid-Liquid Extraction): [8]

    • To a 250 µL aliquot of urine, add 40 µL of an internal standard solution (containing deuterated analogs of the analytes) and 50 µL of 5 N sodium hydroxide.

    • Add 1.5 mL of a 50:50 mixture of methylene chloride and diethyl ether and vortex for 1.5 minutes to extract the analytes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

    • Transfer 1 mL of the organic (lower) layer to a clean tube.

    • Add 10 µL of 0.25 N hydrochloric acid and evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of water for LC-MS/MS analysis.

  • LC-MS/MS Analysis: [7]

    • Chromatographic Separation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a higher percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.

      • Flow Rate: 0.25 mL/min

      • Injection Volume: 20 µL

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for each analyte and its internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Add_IS_Base Add Internal Standards & 5N NaOH Urine_Sample->Add_IS_Base LLE Liquid-Liquid Extraction (Methylene Chloride:Diethyl Ether) Add_IS_Base->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Workflow for urinary biomarker analysis.

Discussion and Conclusion

The available data indicates that this compound is a minor metabolite of nicotine, and its concentration in the urine of smokeless tobacco users is significantly lower than that of cotinine.[1] While methods for its detection and quantification exist, its utility as a specific biomarker for smokeless tobacco use has not been established.

Advantages of this compound as a Biomarker:

  • As a metabolite of cotinine, its presence confirms exposure to nicotine.

Limitations:

  • Low Concentration: Its low abundance may make it difficult to detect, especially in light users or after a period of abstinence.

  • Lack of Specificity: There is no evidence to suggest that this compound is specific to smokeless tobacco compared to other tobacco products.

  • Limited Research: There is a lack of studies specifically validating this compound as a standalone biomarker for any form of tobacco use.

References

Urinary Biomarkers for Nicotine Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary biomarkers used to assess nicotine intake, with a focus on the correlation between these markers and total nicotine consumption. While norcotinine is a metabolite of nicotine, current scientific literature indicates that a combination of several metabolites provides a more robust and accurate measure of nicotine exposure. This guide will compare the performance of various urinary biomarkers, including this compound, and provide supporting experimental data and protocols.

Comparison of Urinary Biomarkers for Nicotine Intake

The "gold standard" for measuring daily nicotine intake is the total molar sum of nicotine and its six major metabolites in urine, known as Total Nicotine Equivalents (NE7).[1][2] However, the complexity and cost of this analysis have led to the evaluation of more streamlined panels of biomarkers. The following table summarizes the correlation of various urinary metabolite combinations with the gold standard NE7, providing a quantitative comparison of their performance as biomarkers for nicotine intake.

Biomarker/Metabolite CombinationDescriptionCorrelation with NE7 (r-value)Key Findings
NE7 Molar sum of nicotine, cotinine, 3'-hydroxycotinine (3HC), nornicotine, This compound , nicotine N-oxide, and cotinine N-oxide.1.00 (Reference)Considered the most accurate biomarker, accounting for over 90% of a nicotine dose, but is technically difficult and costly to measure.[1][2]
NE3 Molar sum of nicotine, cotinine, and 3HC.0.99A robust biomarker of daily nicotine intake that is independent of individual metabolic differences and performs as well as NE7.[1][2]
NE2 Molar sum of cotinine and 3HC.0.97Strongly correlated with NE7, but can be less accurate in individuals who are slow metabolizers of nicotine.[1][2]
Total Cotinine The sum of cotinine and its glucuronide conjugate.0.87A widely used and reliable biomarker for nicotine exposure, though its accuracy can be affected by individual variations in nicotine metabolism.[2][3][4]
This compound A minor metabolite of nicotine.Not widely reported as a standalone primary biomarker.Present in the urine of tobacco users and those on nicotine replacement therapy.[5] It is included in the comprehensive NE7 panel.[1]

Nicotine Metabolism and Biomarker Formation

The following diagram illustrates the primary metabolic pathways of nicotine and the formation of key urinary biomarkers, including this compound.

G cluster_0 Primary Nicotine Metabolism cluster_1 Secondary Metabolism cluster_2 Urinary Excretion (including glucuronide conjugates) Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (CYP2A6) Nornicotine Nornicotine Nicotine->Nornicotine ~5% NicotineNoxide Nicotine N'-oxide Nicotine->NicotineNoxide ~4% Urine_Nicotine Nicotine Nicotine->Urine_Nicotine _3HC trans-3'-hydroxycotinine (3HC) Cotinine->_3HC (CYP2A6) This compound This compound Cotinine->this compound CotinineNoxide Cotinine N-oxide Cotinine->CotinineNoxide Urine_Cotinine Cotinine Cotinine->Urine_Cotinine Urine_Nornicotine Nornicotine Nornicotine->Urine_Nornicotine Urine_NicotineNoxide Nicotine N'-oxide NicotineNoxide->Urine_NicotineNoxide Urine_3HC 3HC _3HC->Urine_3HC Urine_this compound This compound This compound->Urine_this compound Urine_CotinineNoxide Cotinine N-oxide CotinineNoxide->Urine_CotinineNoxide

Caption: Nicotine metabolic pathways leading to urinary biomarkers.

Experimental Protocols

The quantitative analysis of nicotine and its metabolites in urine is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Objective: To quantify the concentration of nicotine, cotinine, 3'-hydroxycotinine, nornicotine, this compound, and other metabolites in human urine.

Materials:

  • Urine specimen

  • Internal standards (isotopically labeled versions of each analyte)

  • β-glucuronidase enzyme solution

  • Acetonitrile

  • HPLC water

  • LC-MS/MS system

Procedure:

  • Sample Preparation (for "Total" metabolite concentration):

    • To a 100 µL urine sample, add 50 µL of an internal standard spiking solution containing isotopically labeled versions of all analytes.[6]

    • Add 160 µL of β-glucuronidase solution to hydrolyze the glucuronide conjugates of the metabolites.[6]

    • Incubate the mixture overnight (approximately 21 hours) at 37°C.[6]

    • Precipitate proteins and other matrix components by adding a volume of acetonitrile.[7]

    • Centrifuge the sample to pellet the precipitate.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographically separate the analytes using a suitable column and mobile phase gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to a specific product ion for each analyte and its internal standard are monitored.[8]

  • Quantification:

    • Generate a standard curve by analyzing samples with known concentrations of each analyte.

    • Calculate the concentration of each analyte in the urine samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of urinary nicotine metabolites.

G cluster_workflow Experimental Workflow: Urinary Nicotine Metabolite Analysis A Urine Sample Collection B Addition of Internal Standards A->B C Enzymatic Hydrolysis (β-glucuronidase) B->C D Protein Precipitation (e.g., Acetonitrile) C->D E Centrifugation D->E F Supernatant Transfer E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

Caption: General workflow for urinary nicotine metabolite analysis.

Conclusion

While this compound is a confirmed metabolite of nicotine, it is generally considered a minor component of the overall nicotine dose excreted in urine. For researchers, scientists, and drug development professionals seeking a reliable and accurate assessment of nicotine intake, the measurement of a panel of metabolites, specifically the molar sum of nicotine, cotinine, and 3'-hydroxycotinine (NE3), is recommended. This approach provides a robust correlation with the gold standard NE7 and is less susceptible to individual metabolic variations than single-metabolite measurements. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification of these biomarkers.

References

A Comparative Guide to Norcotinine Measurement Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of norcotinine, a minor metabolite of nicotine, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in tobacco exposure biomarker analysis. This document summarizes performance data from published studies and outlines the experimental protocols for the predominant analytical technique.

Inter-laboratory Performance of this compound Measurement

While extensive inter-laboratory comparison data for this compound is not as readily available as for its major counterpart, cotinine, proficiency testing programs and collaborative studies on nicotine metabolites provide valuable insights. The College of American Pathologists (CAP) Nicotine and Tobacco Alkaloid (NTA) Proficiency Testing Survey includes this compound, although it is noted that a limited number of participating laboratories offer testing for this specific analyte[1]. One study reviewing reference laboratory panels indicated that only one out of four major labs included this compound in their offerings[1].

Collaborative studies on a broader range of nicotine metabolites in urine, such as those coordinated by the Centers for Disease Control and Prevention (CDC), have demonstrated good overall agreement among experienced laboratories for many analytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[2]. Although specific inter-laboratory performance metrics for this compound from these studies are not detailed in readily available reports, the general success of these programs suggests that established LC-MS/MS methods can provide reliable and comparable results for a panel of nicotine metabolites, including this compound[2].

The primary analytical method for the quantification of this compound and other nicotine metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations typical of minor metabolites[3][4].

Quantitative Performance of LC-MS/MS Methods for this compound

The following table summarizes the performance characteristics of validated single-laboratory LC-MS/MS methods for the quantification of this compound in urine and meconium. This data is compiled from studies that have developed and validated robust analytical procedures.

MethodMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS[4] UrineNot ReportedNot Reported2-9% (for a panel of 6 metabolites)Not Reported0-10% bias (for a panel of 6 metabolites)
LC-MS/MS[5] UrineNot Reported2<15%<15%85-115%
LC-APCI-MS/MS[6] Meconium1.251.25<10%<15%80-120%

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Urine

This method involves a simple sample preparation followed by analysis using LC-MS/MS. Quantification is typically achieved using an isotopically labeled internal standard.

  • Sample Preparation:

    • Aliquots of urine samples are diluted, often with a buffer or water.

    • An internal standard (e.g., this compound-d3) is added to all samples, calibrators, and quality controls.

    • For the analysis of "total" this compound (free plus glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is performed prior to further processing[4].

    • Protein precipitation is carried out by adding an organic solvent such as acetone or acetonitrile, followed by centrifugation to remove precipitated proteins and other matrix components[4].

    • The resulting supernatant is transferred for analysis. In some methods, the solvent is evaporated and the residue is reconstituted in the mobile phase[4].

  • LC-MS/MS Analysis:

    • Chromatography: The extract is injected into an LC system. Chromatographic separation is achieved on a reversed-phase column, such as a C18 or a biphenyl column, using a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate to ensure good peak shape and ionization efficiency[4][5].

    • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its labeled internal standard are monitored for selective and sensitive quantification.

LC-APCI-MS/MS for this compound in Meconium

This method is adapted for the complex meconium matrix and involves enzymatic hydrolysis and solid-phase extraction.

  • Sample Preparation:

    • Meconium is homogenized.

    • Enzymatic hydrolysis is performed to cleave glucuronide conjugates.

    • Solid-phase extraction (SPE) is used for sample cleanup and concentration of the analytes. The SPE columns are conditioned, the sample is loaded, and interfering substances are washed away. The analytes are then eluted with an appropriate solvent mixture[6].

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system[6].

  • LC-MS/MS Analysis:

    • Chromatography: A Synergi Polar RP column is used with a gradient of ammonium acetate and acetonitrile with formic acid[6].

    • Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) in positive mode is utilized. MRM is employed to monitor the specific ion transitions for this compound and its internal standard[6].

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationship between different analytical methods for this compound measurement.

Inter_Laboratory_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation P1 Sample Collection (e.g., Urine Pools) P2 Sample Characterization & Homogeneity Testing P1->P2 P3 Aliquoting & Blinding P2->P3 P4 Distribution to Participating Labs P3->P4 A1 Lab A (e.g., LC-MS/MS Method 1) P4->A1 A2 Lab B (e.g., LC-MS/MS Method 2) P4->A2 A3 Lab C (e.g., In-house Validated Method) P4->A3 An ... Lab N P4->An E1 Data Submission to Coordinating Center A1->E1 A2->E1 A3->E1 An->E1 E2 Statistical Analysis (Accuracy, Precision, Bias) E1->E2 E3 Performance Report & Comparison E2->E3

Workflow of a typical inter-laboratory comparison study.

Norcotinine_Method_Comparison Logical comparison of this compound measurement methods. cluster_methods Analytical Methodologies cluster_performance Performance Characteristics LC_MS_MS LC-MS/MS Specificity High Specificity LC_MS_MS->Specificity Sensitivity High Sensitivity (sub-ng/mL) LC_MS_MS->Sensitivity Throughput High Throughput LC_MS_MS->Throughput GC_MS GC-MS GC_MS->Specificity Immunoassay Immunoassay CrossReactivity Potential Cross-Reactivity Immunoassay->CrossReactivity LowerSensitivity Lower Sensitivity Immunoassay->LowerSensitivity Simplicity Simplicity of Use Immunoassay->Simplicity

Comparison of analytical methods for this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Norcotinine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of norcotinine, a minor metabolite of nicotine, in biological matrices. The performance of various methods is objectively compared, supported by experimental data from published studies, to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance of different validated analytical methods for the determination of this compound. These metrics are crucial for evaluating the suitability of each method for specific research or clinical needs.

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Citation
LC-MS/MSHuman Urine1.25 - 5001.25< 19.9< 19.9Not Reported[1]
LC-MS/MSHuman PlasmaVaries per analyte1.0≤ 14≤ 1752 - 88[2]
LC-MS/MSHuman UrineVaries per analyte2.5≤ 14≤ 1751 - 118[2]
LC-MS/MSHuman SerumNot Specified0.69 (as LLOQ)< 20< 20Not Reported[3]
LC-MS/MSHuman UrineNot Specified0.55 (as LLOQ)< 20< 20Not Reported[3]
LC-MS/MSHuman SalivaNot Specified3.01 (as LLOQ)< 20< 20Not Reported[3]
GC-MSHuman Urine0.5 - 500.5Not ReportedNot ReportedNot Reported[4]
Capillary Electrophoresis with Amperometric DetectionMushrooms0.01 - 2.0 (as µg/mL)0.002 (as µg/mL)Not ReportedNot Reported80.7 - 86.0[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are representative of current standards in the field for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Human Meconium[1]
  • Sample Preparation (Homogenization, Enzyme Hydrolysis, and Solid Phase Extraction):

    • Meconium specimens are homogenized.

    • Enzymatic hydrolysis is performed to cleave any conjugated this compound.

    • Solid Phase Extraction (SPE) is used for sample clean-up and concentration of the analyte.

  • Instrumental Analysis:

    • Chromatography: Liquid chromatography is performed to separate this compound from other matrix components.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is used to ionize the analyte.

    • Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Human Plasma and Urine[2]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition SPE cartridges with 2 mL of methanol followed by 2 mL of 10% aqueous trichloroacetic acid for plasma or 2 mL of 5 mM aqueous ammonium formate (pH 2.5) for urine.[2]

    • Load the sample onto the conditioned cartridge.[2]

    • Elute the target analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[2]

    • Add 100 μL of 1% concentrated aqueous hydrochloric acid in methanol (v/v) before evaporating the eluant to dryness under a stream of air at 40 °C.[2]

  • Instrumental Analysis:

    • Chromatography: Liquid chromatography is used for separation.

    • Ionization: Electrospray Ionization (ESI).[2]

    • Detection: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for data acquisition.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Nicotine and Cotinine in Urine (Adaptable for this compound)[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of urine, add an internal standard.

    • Perform liquid-liquid extraction with 1 mL of dichloromethane.[4]

  • Instrumental Analysis:

    • Chromatography: Gas chromatography with a suitable capillary column.

    • Injection: 2 μL of the extract is injected into the GC-MS system.[4]

    • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for quantification.[4]

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of a new analytical method and the logical relationship between its key parameters.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Full Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Stability validation->stability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation stability->documentation end End: Validated Method documentation->end

Caption: General workflow for analytical method validation.

Validation_Parameters_Relationship method Analytical Method performance Method Performance Characteristics method->performance accuracy Accuracy (Closeness to True Value) performance->accuracy precision Precision (Agreement between Measurements) performance->precision specificity Specificity (Analyte in Presence of Others) performance->specificity linearity Linearity (Proportional Response) performance->linearity sensitivity Sensitivity (LOD & LOQ) performance->sensitivity robustness Robustness (Unaffected by Small Changes) performance->robustness accuracy->linearity Evaluated Across Range precision->linearity Evaluated Across Range linearity->sensitivity Determines Range

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Guide to the Pharmacokinetics of Norcotinine and Nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of norcotinine and nornicotine, two minor but significant metabolites of nicotine. Understanding the distinct metabolic pathways and fates of these compounds is crucial for comprehensive nicotine metabolism research and the development of smoking cessation therapies. While direct comparative human pharmacokinetic data for this compound and nornicotine are limited, this guide synthesizes available information on their formation, metabolism, and analytical quantification.

Metabolic Pathways and Formation

This compound and nornicotine are products of N-demethylation from their respective parent compounds, cotinine and nicotine. The primary enzyme responsible for these metabolic steps is Cytochrome P450 2A6 (CYP2A6), a key player in nicotine metabolism.[1]

Nornicotine is formed directly from nicotine through N-demethylation. This is considered a minor metabolic pathway for nicotine.[2] While CYP2A6 is implicated, other enzymes like CYP2B6 and CYP2A13 may also contribute to this conversion in vitro.[1] Nornicotine is not only a metabolite but is also naturally present in tobacco leaves.[2] However, studies have shown that the majority of nornicotine found in a smoker's urine is derived from the metabolism of nicotine rather than direct absorption from tobacco.[2]

This compound , also known as desmethylcotinine, is a metabolite of cotinine, which is the major metabolite of nicotine.[3] The formation of this compound from cotinine is also a minor metabolic pathway and is catalyzed by CYP2A6.[4]

The metabolic relationship between these compounds is illustrated in the following signaling pathway diagram.

Nicotine Nicotine CYP2A6_1 CYP2A6 (major) Aldehyde Oxidase Nicotine->CYP2A6_1 CYP2A6_3 CYP2A6 (minor) Nicotine->CYP2A6_3 Cotinine Cotinine CYP2A6_2 CYP2A6 (minor) Cotinine->CYP2A6_2 Nornicotine Nornicotine This compound This compound CYP2A6_1->Cotinine CYP2A6_2->this compound CYP2A6_3->Nornicotine

Metabolic pathways of nicotine to nornicotine and this compound.

Comparative Pharmacokinetic Parameters

However, we can infer some aspects of their pharmacokinetics from their nature as minor metabolites and from urinary excretion data. Both are formed relatively slowly and in small quantities compared to the main metabolic pathways of nicotine.

FeatureThis compoundNornicotine
Parent Compound CotinineNicotine
Metabolic Reaction N-demethylationN-demethylation
Primary Enzyme CYP2A6CYP2A6 (implicated)
Metabolic Pathway MinorMinor

Experimental Protocols for Quantification

The quantification of this compound and nornicotine in biological matrices is essential for pharmacokinetic studies. The most common and sensitive methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A typical workflow for the analysis of this compound and nornicotine in human plasma or urine is as follows:

cluster_0 Sample Preparation cluster_1 Analysis Biological Sample Biological Sample (Plasma, Urine) Internal Standard Addition Addition of Deuterated Internal Standards Biological Sample->Internal Standard Addition Protein Precipitation Protein Precipitation (e.g., with acid) Internal Standard Addition->Protein Precipitation Solid Phase Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein Precipitation->Solid Phase Extraction Elution & Evaporation Elution and Evaporation to Dryness Solid Phase Extraction->Elution & Evaporation Reconstitution Reconstitution in Mobile Phase Elution & Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

General workflow for quantifying this compound and nornicotine.

Detailed Methodologies:

  • Sample Collection: Plasma is typically collected in tubes containing an anticoagulant (e.g., EDTA), and urine samples are collected over a 24-hour period to get a comprehensive excretion profile.

  • Internal Standards: Deuterated analogs of this compound and nornicotine are added to the samples at the beginning of the extraction process to account for any loss during sample preparation and for variations in instrument response.[5]

  • Extraction: Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analytes of interest. This involves passing the sample through a cartridge that retains the analytes, which are then washed and eluted with an appropriate solvent.

  • Chromatography: The extracted samples are injected into a liquid chromatograph. A C18 or a similar reversed-phase column is typically used to separate this compound, nornicotine, and other nicotine metabolites based on their polarity.

  • Detection: A tandem mass spectrometer is used for detection. This instrument provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard. This allows for accurate quantification even at the low concentrations at which these minor metabolites are often present.[5]

Conclusion

This compound and nornicotine are minor metabolites of nicotine and cotinine, respectively, with their formation being mediated primarily by the CYP2A6 enzyme. While a complete, direct comparison of their human pharmacokinetic parameters is not available, their roles in the broader picture of nicotine metabolism are significant. The development of sensitive analytical methods, such as LC-MS/MS, has enabled their quantification in biological fluids, providing valuable data for understanding individual variations in nicotine metabolism and for assessing tobacco exposure. Further research involving the administration of pure this compound and nornicotine to human subjects would be necessary to fully elucidate and compare their pharmacokinetic profiles.

References

Establishing Norcotinine Reference Ranges in Non-Smokers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current state of knowledge for establishing reference ranges for norcotinine, a minor metabolite of nicotine, in non-smokers. While cotinine is the most widely used biomarker for tobacco smoke exposure, understanding the baseline levels of other metabolites like this compound is crucial for refining exposure assessment, particularly in the context of low-level exposure and in studies of nicotine metabolism. This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual workflow for the establishment of such reference ranges.

Data Presentation: this compound and Cotinine Levels in Non-Smokers

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound as reported in various studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For comparative purposes, established reference values for cotinine in non-smokers are also included. It is important to note that comprehensive population-based reference ranges (e.g., mean, 95th percentile) for this compound in non-smokers are not as well-established as those for cotinine. The data presented for this compound primarily reflects the analytical sensitivity of the methods used for its detection.

BiomarkerBiological MatrixPopulationAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reported Cut-off/Reference Values
This compound UrineGeneralLC-MS/MS-1 ng/mL<2 ng/mL (to distinguish from smokers)[1]
UrineGeneralLC-MS/MS-1 ng/mLLinear dynamic range: 1–500 ng/ml[2]
Cotinine UrineNon-smokersLC-MS/MS0.156 µg/L2.5 µg/LMean: 13.6 ng/mL[3]
Non-smokers with passive exposureMean: 36.63 ng/mL[3]
SalivaNon-smokersLC-MS/MS--Mean: 9.53 ng/mL[3]
Non-smokers with passive exposureMean: 18.31 ng/mL[3]
PlasmaNon-smokers with smoking partnersGC-NPD--Geometric Mean: 0.31 ng/mL (no exposure) to 1.99 ng/mL (high exposure)
SerumNon-smokers (US Population)HPLC/MS--Average: 0.1 ng/mL; Unusual to see >1 ng/mL[4]

Experimental Workflow for Establishing Reference Ranges

The process of establishing reference ranges for this compound in non-smokers involves several key stages, from volunteer recruitment to statistical analysis. The following diagram illustrates a typical workflow.

experimental_workflow A Define Non-Smoker Criteria (e.g., no tobacco use in lifetime, negative cotinine test) B Recruit a Representative Non-Smoker Cohort A->B C Obtain Informed Consent & Collect Demographic Data B->C D Collect Biological Samples (Urine, Saliva, Plasma) C->D E Sample Pre-processing (Centrifugation, Aliquoting) D->E F Secure Sample Storage (-80°C) E->F G Sample Preparation (SPE or LLE) F->G H LC-MS/MS Analysis G->H I Data Acquisition & Peak Integration H->I J Statistical Analysis of This compound Concentrations I->J K Establish Reference Ranges (e.g., Mean, Median, 95th Percentile) J->K L Publication & Dissemination K->L

A typical workflow for establishing this compound reference ranges.

Experimental Protocols

Detailed methodologies are critical for the accurate quantification of low-level analytes like this compound in non-smokers. The following sections describe common protocols for sample collection, preparation, and analysis.

Sample Collection
  • Urine: Morning urine samples are often preferred. Samples are collected in sterile containers and immediately placed on ice. To prevent degradation, the urine can be acidified to a pH of 2-3 with a solid acid like sodium bisulfate before being stored at -20°C or lower until analysis.

  • Saliva: Participants should rinse their mouths with water 10 minutes prior to collection. Saliva is collected by passive drooling into polypropylene vials. To minimize viscosity and interference from mucins, samples are centrifuged at approximately 1500 x g for 15 minutes after thawing and before analysis. Samples should be stored at -20°C or colder.

  • Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and transferred to clean polypropylene tubes for storage at -20°C or below.

Sample Preparation for LC-MS/MS Analysis

a) Solid-Phase Extraction (SPE) for Urine Samples

This method is used for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, and this compound.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution containing deuterated analogues of the analytes.

  • SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned with methanol followed by an equilibration buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a sequence of solvents to remove interfering substances. This typically includes a wash with the equilibration buffer, followed by a more organic wash (e.g., a mixture of buffer and methanol).

  • Elution: The analytes are eluted from the cartridge using a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) for Plasma and Saliva Samples

  • Sample Aliquoting: An aliquot of the biological fluid (e.g., 1 mL of plasma or saliva) is transferred to a glass tube.

  • Internal Standard Addition: An internal standard solution is added to the sample.

  • Basification: The sample is made basic by adding a strong base, such as 5M NaOH, to ensure the analytes are in their free base form.

  • Extraction: An organic solvent or a mixture of solvents (e.g., dichloromethane and diethyl ether) is added, and the mixture is vortexed to extract the analytes into the organic phase.

  • Separation: The sample is centrifuged to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: The organic layer is transferred to a new tube and evaporated to dryness. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of nicotine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typically employed.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For this compound, a common MRM transition is m/z 149.1 → 80.1.

Signaling Pathway and Logical Relationships

The metabolic pathway from nicotine to this compound is a part of the broader nicotine metabolism network primarily occurring in the liver. The following diagram illustrates this simplified pathway.

nicotine_metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine major pathway Nornicotine Nornicotine Nicotine->Nornicotine minor pathway CYP2A6 CYP2A6 Demethylation Demethylation This compound This compound Cotinine->this compound minor pathway Nornicotine->this compound CYP2A6->Cotinine Demethylation->Nornicotine

Simplified metabolic pathway of nicotine to this compound.

References

Navigating Norcotinine: A Guide to Statistical Analysis and Methodologies in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Approaches for Norcotinine, a Secondary Metabolite of Nicotine, Providing Key Data for Clinical Trial Design and Interpretation.

This compound, a metabolite of cotinine, serves as a valuable biomarker in clinical research for assessing nicotine exposure from tobacco and nicotine replacement therapies. Its quantification in biological matrices provides a more nuanced understanding of nicotine metabolism. This guide offers a comparative overview of analytical methodologies and statistical considerations crucial for the robust analysis of this compound data in clinical studies.

Comparative Analysis of Analytical Methods

The accurate quantification of this compound in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, essential for detecting the typically low concentrations of this metabolite. Below is a comparison of key performance parameters for LC-MS/MS methods tailored for this compound and related compounds.

ParameterLC-APCI-MS/MS (Meconium)[1]LC-MS/MS (Plasma, Saliva, Urine)[2]LC-ESI-MS/MS (Plasma, Urine)[3]
Analytes Nicotine, Cotinine, OH-cotinine, this compound, NornicotineCotinine, trans-3'-hydroxycotinineNicotine and 8 metabolites including this compound
Sample Matrix MeconiumPlasma, Saliva, UrinePlasma, Urine
Lower Limit of Quantitation (LLOQ) This compound: 1.25 ng/g0.02 to 0.1 ng/mLNot specified for all individual metabolites
Upper Limit of Linearity 500 ng/g for all analytesUp to 10,000 ng/mL for smokers' urineNot specified
Intra-day Precision (%CV) < 19.9%Excellent (not quantified in text)Not specified
Inter-day Precision (%CV) < 19.9%Excellent (not quantified in text)Not specified
Accuracy (% of Target) Within 20-25% of targetExcellent (not quantified in text)Not specified

Nicotine Metabolism and the Role of this compound

Nicotine undergoes extensive metabolism in the human body, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6.[2][4] Cotinine is the major proximate metabolite of nicotine.[5][6] this compound is a further metabolite of cotinine. Understanding this pathway is critical for interpreting biomarker data.

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (CYP2A6) This compound This compound Cotinine->this compound Other Metabolites Other Metabolites Cotinine->Other Metabolites Excretion Excretion This compound->Excretion Other Metabolites->Excretion

Figure 1: Simplified Nicotine Metabolic Pathway.

Experimental Protocols: A Closer Look

Quantification of this compound in Meconium via LC-APCI-MS/MS

This method is particularly useful for assessing in utero exposure to nicotine.

  • Sample Preparation: Meconium samples are homogenized and subjected to solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: Separation is achieved using a Synergi Polar RP column with a gradient mobile phase consisting of ammonium acetate and acetonitrile with formic acid.[1]

  • Mass Spectrometric Detection: Detection is performed using an atmospheric pressure chemical ionization (APCI) source coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

General Workflow for Biomarker Quantification

The following diagram illustrates a typical workflow for the quantification of this compound and other nicotine metabolites in a clinical research setting.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis Biological Sample (e.g., Urine, Plasma) Biological Sample (e.g., Urine, Plasma) Addition of Internal Standards Addition of Internal Standards Biological Sample (e.g., Urine, Plasma)->Addition of Internal Standards Extraction (SPE or LLE) Extraction (SPE or LLE) LC-MS/MS Analysis LC-MS/MS Analysis Extraction (SPE or LLE)->LC-MS/MS Analysis Addition of Internal Standards->Extraction (SPE or LLE) Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Statistical Analysis Statistical Analysis Concentration Calculation->Statistical Analysis

Figure 2: Experimental Workflow for this compound Analysis.

Statistical Considerations for this compound Data

The statistical analysis of biomarker data, including this compound, presents unique challenges, particularly the issue of censored data. Censored data refers to measurements that fall below the limit of detection (LOD) of the analytical method.[7]

Comparison of Statistical Methods for Handling Censored Data
MethodDescriptionAdvantagesDisadvantages
Complete Case Analysis Excludes all data points below the LOD.Simple to implement.Can introduce bias if data are not missing completely at random; loss of statistical power.
Single Value Imputation Replaces values below the LOD with a constant (e.g., 0, LOD, LOD/√2).[7]Allows for the use of standard statistical methods.[7]Can underestimate variance and bias parameter estimates.[7]
Multiple Imputation Creates multiple complete datasets by imputing censored values from a distribution.Generally provides more accurate estimates and standard errors than single imputation.[7]More complex to implement.
"Reverse" Kaplan-Meier A non-parametric method that treats the LOD as a censoring point.Inherently able to handle censored data with multiple LODs without data manipulation.[7]May be less familiar to some researchers.

A study on cotinine data analysis found that parameter estimates and statistical significance varied depending on the method used to handle censored values.[7] The "reverse" Kaplan-Meier method yielded statistically significant estimates that were larger than those from parametric methods, suggesting it may be a more accurate approach.[7]

Alternative Biomarkers for Nicotine Exposure

While this compound is a specific marker, a comprehensive assessment of nicotine exposure often involves the analysis of multiple biomarkers.

BiomarkerHalf-LifePrimary MatrixNotes
Nicotine ~2 hours[6]Plasma, Saliva, UrineShort half-life makes it suitable for assessing recent exposure but can fluctuate significantly.[4][6]
Cotinine ~16-18 hours[6]Plasma, Saliva, UrineThe most widely used biomarker due to its longer half-life, providing a better indication of steady-state exposure.[2][6][8]
trans-3'-hydroxycotinine (3-HC) ~5-8 hours[4]Plasma, UrineA major metabolite of cotinine; the ratio of 3-HC to cotinine can be used to phenotype CYP2A6 activity.[2]
Total Nicotine Equivalents (TNE) VariesUrineThe sum of nicotine and its major metabolites, providing a comprehensive measure of total nicotine intake.[4]

The choice of biomarker depends on the specific research question, the desired window of exposure assessment, and the biological matrix available. For long-term exposure assessment, cotinine remains the gold standard, while this compound and other minor metabolites can provide additional insights into individual metabolic differences. The measurement of multiple nicotine metabolites can be particularly useful for monitoring exposure to low-level or secondhand smoke.[9]

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Norcotinine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling Norcotinine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a pyridine alkaloid and a metabolite of nicotine. It is classified as a hazardous substance and must be handled with appropriate precautions.[1][2]

Hazard Identification and Classification

This compound is recognized as a hazardous chemical. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryGHS Hazard StatementCitations
Acute Toxicity, OralCategory 3 & 4Toxic if swallowed / Harmful if swallowed[2][3][4]
Acute Toxicity, DermalCategory 3 & 4Toxic in contact with skin / Harmful in contact with skin[2][3]
Acute Toxicity, InhalationCategory 3 & 4Toxic if inhaled / Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[2][3][4]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the required equipment.

PPE CategorySpecifications and GuidelinesCitations
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile or latex). Double gloving is recommended, with one glove cuff under the gown and one over. Change gloves frequently or immediately if torn, punctured, or contaminated.[1][4][5][6]
Eye & Face Protection Wear chemical safety goggles with side-shields or a face shield. Ensure equipment is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4][7]
Skin & Body Protection Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Impervious clothing or a lab coat should be used to protect skin and clothing.[5][6]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, when handling powders, or if aerosols may be generated.[1][4][5][8]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated, restricted area, such as a chemical fume hood.[6][8]

  • Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before beginning any work.[4][8]

  • Safety Equipment: Confirm that a safety shower and eyewash station are accessible and in working order.

  • Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[4][6]

2. Handling the Compound:

  • Don PPE: Put on all required PPE as specified in the table above before handling the substance.

  • Avoid Contamination: Open and handle the container with care to prevent the formation of dust or aerosols.[8] Avoid all direct contact with the substance.[1]

  • Weighing: If weighing the solid form, do so within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: After handling, decontaminate all surfaces and equipment.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][6]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[4][8] Store it locked up and away from incompatible materials like strong oxidizing agents.[4][9]

Safe Handling Workflow

Norcotinine_Handling_Workflow start Start: Prepare for Handling prep_area 1. Designate & Prepare Work Area (Fume Hood) start->prep_area check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Full PPE (Gloves, Gown, Goggles, Respirator) check_safety->don_ppe handle 4. Handle this compound (Weighing, Solution Prep) don_ppe->handle decontaminate 5. Decontaminate Surfaces & Equipment handle->decontaminate dispose_waste 6. Dispose of Contaminated Waste (Follow Regulations) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands store 9. Store this compound Securely wash_hands->store end End: Procedure Complete store->end

Caption: Workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Immediate and appropriate action is required in the event of a spill.

1. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the substance to enter drains or waterways.[1][8]

  • Absorption: For liquid spills, absorb with an inert, liquid-binding material such as sand, diatomite, or universal binders.[4][8] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect all contaminated material into a closed, suitable container for disposal.[1]

2. Disposal:

  • Hazardous Waste: this compound and any contaminated materials (e.g., gloves, absorbent material) must be treated as hazardous waste.[5]

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance.

Toxicological and Exposure Data

While specific occupational exposure limits for this compound have not been established, the limits for the closely related compound, nicotine, are provided for reference.

Occupational Exposure Limits for Nicotine

OrganizationExposure Limit (8-Hour Time-Weighted Average)Citations
OSHA (PEL)0.5 mg/m³[10]
NIOSH (REL)0.5 mg/m³[10]
ACGIH (TLV)0.5 mg/m³[10]

Note: These limits are for airborne levels only. Skin contact can lead to overexposure even if air levels are within the prescribed limits.[10]

Acute Toxicity Data for this compound

Test RouteSpeciesValueCitations
Interperitoneal LDLOGuinea Pig50 mg/kg[2]
Interperitoneal LDLOMouse25 mg/kg[2]
Intraperitoneal LDLoRat18,750 µg/kg[2]

This procedural guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to your institution's safety protocols. By providing this detailed guidance, we aim to be your trusted source for laboratory safety and chemical handling information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norcotinine
Reactant of Route 2
Reactant of Route 2
Norcotinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.